Product packaging for 5-Bromo-3,3-dimethyl-isoindolin-1-one(Cat. No.:CAS No. 959756-18-4)

5-Bromo-3,3-dimethyl-isoindolin-1-one

Cat. No.: B1399428
CAS No.: 959756-18-4
M. Wt: 240.1 g/mol
InChI Key: UQWABTUVMQZARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-3,3-dimethyl-isoindolin-1-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO B1399428 5-Bromo-3,3-dimethyl-isoindolin-1-one CAS No. 959756-18-4

Properties

IUPAC Name

5-bromo-3,3-dimethyl-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWABTUVMQZARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3,3-dimethyl-isoindolin-1-one: A Versatile Scaffold for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products, pharmaceuticals, and functional materials. Its rigid, bicyclic structure serves as a valuable framework for developing compounds with significant biological activity. The introduction of specific substituents onto this core allows for the fine-tuning of physicochemical properties and biological targeting. This guide focuses on a particularly interesting derivative, 5-Bromo-3,3-dimethyl-isoindolin-1-one , a compound poised for exploration in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modification via cross-coupling reactions, while the gem-dimethyl group at the 3-position imparts steric bulk and metabolic stability, making it an attractive building block for drug discovery programs.

This technical document provides a comprehensive overview of its chemical structure, physicochemical properties, modern synthetic routes, reactivity, and potential applications, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is characterized by a fused benzene and pyrrolidinone ring system. The key structural features are a bromine atom on the aromatic ring at position 5 and a quaternary carbon at position 3, substituted with two methyl groups.

G cluster_0 Starting Materials cluster_1 Reaction Conditions SM1 Bromo-substituted Enamide Catalyst NiBr₂(DME) / Ligand SM1->Catalyst SM2 Methyl Iodide (CH₃I) SM2->Catalyst Product 5-Bromo-3,3-dimethyl- isoindolin-1-one Catalyst->Product Reductant Zn powder Reductant->Catalyst Solvent Acetonitrile (MeCN) Room Temperature G cluster_0 Starting Materials cluster_1 Reaction Conditions SM1 2-acetyl-4-bromobenzonitrile Base K₂CO₃ SM1->Base SM2 Pronucleophile (e.g., (chloromethyl)sulfone) SM2->Base Product Intermediate Base->Product Solvent Acetonitrile (MeCN) 50 °C FinalProduct Final Product via Further Steps Product->FinalProduct Modification

An In-depth Technical Guide to the Synthesis of 5-Bromo-3,3-dimethyl-isoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Bromo-3,3-dimethyl-isoindolin-1-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The isoindolin-1-one core is a prevalent motif in numerous biologically active compounds, and the introduction of a bromine atom at the 5-position and gem-dimethyl groups at the 3-position offers valuable opportunities for further functionalization and modulation of pharmacological properties. This document explores three distinct and viable synthetic strategies: a modern Nickel-Catalyzed Reductive Dicarbofunctionalization, a classic Directed ortho-Lithiation approach, and a versatile Grignard Reaction-based method. Each pathway is discussed in detail, including the underlying reaction mechanisms, experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel isoindolinone derivatives for therapeutic applications.

Introduction

The isoindolin-1-one framework is a privileged heterocyclic structure found in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. The specific target of this guide, this compound, is a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position serves as a convenient handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The gem-dimethyl groups at the 3-position can influence the molecule's conformational rigidity and metabolic stability, which are critical parameters in drug design.

This guide will provide a detailed examination of three plausible and effective synthetic routes to this compound, each starting from readily available precursors. The methodologies discussed are grounded in established and cutting-edge organic synthesis techniques, offering researchers a selection of approaches to suit their specific needs and available resources.

Table of Contents

  • Pathway 1: Nickel-Catalyzed Reductive Dicarbofunctionalization

    • Mechanistic Insights

    • Experimental Protocol

    • Advantages and Limitations

  • Pathway 2: Directed ortho-Lithiation

    • Mechanistic Insights

    • Experimental Protocol

    • Advantages and Limitations

  • Pathway 3: Grignard Reaction and Reduction

    • Mechanistic Insights

    • Experimental Protocol

    • Advantages and Limitations

  • Comparative Analysis of Synthesis Pathways

  • References

Pathway 1: Nickel-Catalyzed Reductive Dicarbofunctionalization

This modern approach utilizes a nickel-catalyzed reductive coupling of an enamide with an alkyl halide to construct the 3,3-dialkyl-substituted isoindolinone framework in a single step.[1][2] This method is particularly attractive for its high efficiency and functional group tolerance.

Mechanistic Insights

The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the enamide to a low-valent nickel species, followed by intramolecular migratory insertion and subsequent reductive cross-coupling with the alkyl iodide.

G cluster_0 Catalytic Cycle A Ni(0)Ln B Oxidative Addition A->B C Intramolecular Migratory Insertion B->C D Oxidative Addition of MeI C->D E Reductive Elimination D->E E->A Regeneration G Product E->G F Ni(II) Complex F->A H Enamide Substrate H->B I Methyl Iodide I->D J Reductant (e.g., Mn) J->A Reduction

Caption: Nickel-Catalyzed Reductive Dicarbofunctionalization Pathway.

Experimental Protocol

Step 1: Synthesis of N-(4-bromo-2-isopropenylphenyl)methacrylamide (Starting Material)

Step 2: Nickel-Catalyzed Cyclization

  • To a dry Schlenk tube under an inert atmosphere, add NiBr₂ (10 mol%), a suitable chiral ligand (e.g., a bisoxazoline ligand, 15 mol%), and a reductant such as manganese powder (2.0 equiv.).

  • Add the enamide starting material, N-(4-bromo-2-isopropenylphenyl)methacrylamide (1.0 equiv.), and methyl iodide (1.2 equiv.).

  • Add a dry solvent such as N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Advantages and Limitations
  • Advantages: High efficiency, excellent functional group tolerance, and the potential for asymmetric synthesis with chiral ligands.

  • Limitations: The synthesis of the enamide starting material may require multiple steps. The cost and availability of the nickel catalyst and ligands can be a consideration.

Pathway 2: Directed ortho-Lithiation

This classic and robust method involves the regioselective deprotonation of an N'-benzyl-N,N-dimethylurea derivative at the position ortho to the directing group, followed by quenching with an electrophile.[3]

Mechanistic Insights

The N,N-dimethylurea group acts as a powerful directed metalation group (DMG), coordinating to the alkyllithium base and directing deprotonation to the adjacent ortho position on the aromatic ring. The resulting aryllithium species is then trapped by an electrophile, in this case, methyl iodide, to introduce the two methyl groups at the 3-position.

G A N'-(4-bromobenzyl)- N,N-dimethylurea B ortho-Lithiation (n-BuLi) A->B C Dilithiated Intermediate B->C D Reaction with Methyl Iodide C->D E Intramolecular Cyclization D->E F Product E->F Work-up

Caption: Directed ortho-Lithiation Pathway.

Experimental Protocol

Step 1: Synthesis of N'-(4-bromobenzyl)-N,N-dimethylurea (Starting Material)

  • To a solution of 4-bromobenzylamine in a suitable solvent such as dichloromethane, add triethylamine (1.1 equiv.).

  • Cool the mixture to 0 °C and slowly add dimethylcarbamoyl chloride (1.0 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Lithiation and Cyclization

  • Dissolve N'-(4-bromobenzyl)-N,N-dimethylurea (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C and slowly add n-butyllithium (2.2 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add methyl iodide (2.5 equiv.) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Advantages and Limitations
  • Advantages: Well-established and reliable methodology. Readily available and inexpensive reagents.

  • Limitations: Requires strictly anhydrous conditions and low temperatures. The use of pyrophoric alkyllithium reagents requires careful handling.

Pathway 3: Grignard Reaction and Reduction

This pathway offers a versatile approach starting from a commercially available or readily synthesized benzonitrile derivative.

Mechanistic Insights

The synthesis begins with the addition of a methyl Grignard reagent to the nitrile group of 2-acetyl-5-bromobenzonitrile, forming an imine intermediate. Subsequent acidic workup hydrolyzes the imine to a ketone. The resulting diketone can then be selectively reduced and cyclized to form the isoindolinone ring.

G A 2-Acetyl-5- bromobenzonitrile B Grignard Reaction (MeMgBr) A->B C Imine Intermediate B->C D Acidic Work-up C->D E Diketone D->E F Reductive Cyclization E->F G Product F->G

Caption: Grignard Reaction and Reduction Pathway.

Experimental Protocol

Step 1: Synthesis of 2-acetyl-5-bromobenzonitrile (Starting Material)

This starting material can be synthesized from 2-bromo-5-cyanotoluene via oxidation of the methyl group to a carboxylic acid, followed by conversion to the acid chloride and Friedel-Crafts acylation, or through other established methods.[4]

Step 2: Grignard Reaction and Cyclization

  • To a solution of 2-acetyl-5-bromobenzonitrile (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add methylmagnesium bromide (2.2 equiv., 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude intermediate diketone is then dissolved in a suitable solvent like methanol.

  • A reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).

  • The reaction is quenched with water, and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to give this compound.

Advantages and Limitations
  • Advantages: Utilizes readily available and versatile Grignard reagents. The pathway is adaptable for the synthesis of various 3,3-disubstituted isoindolinones.

  • Limitations: The synthesis of the starting benzonitrile derivative may be multi-stepped. The Grignard reaction can be sensitive to moisture and air.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Nickel-CatalyzedPathway 2: Directed ortho-LithiationPathway 3: Grignard Reaction
Starting Materials Substituted EnamideSubstituted BenzylureaSubstituted Benzonitrile
Key Reagents NiBr₂, Ligand, Mn, MeIn-BuLi, MeIMeMgBr, NaBH₄
Reaction Conditions Mild (Room Temp)Cryogenic (-78 °C)Mild to Room Temp
Number of Steps Potentially shorter overallGenerally 2-3 stepsPotentially longer overall
Key Advantages High efficiency, functional group toleranceRobust, inexpensive reagentsVersatility, common reagents
Key Disadvantages Catalyst cost, starting material synthesisStrict anhydrous/anaerobic conditionsMulti-step starting material synthesis

Conclusion

This technical guide has detailed three distinct and effective synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials and reagents, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. The Nickel-Catalyzed Reductive Dicarbofunctionalization represents a state-of-the-art approach offering high efficiency and mild conditions. The Directed ortho-Lithiation pathway is a well-established and reliable method for those comfortable with organolithium chemistry. Finally, the Grignard Reaction-based route provides a versatile and adaptable strategy for constructing the isoindolinone core. It is our hope that this guide will serve as a valuable and practical resource for chemists working on the synthesis of novel isoindolinone-based compounds for drug discovery and development.

References

A Technical Guide to the Solubility of 5-Bromo-3,3-dimethyl-isoindolin-1-one in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3,3-dimethyl-isoindolin-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is a synthetic organic compound with a molecular formula of C₁₀H₁₀BrNO and a molecular weight of approximately 240.1 g/mol .[1][2] It belongs to the isoindolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties.[3][4][5] The presence of a bromine atom, a lactam ring, and gem-dimethyl groups imparts a unique combination of steric and electronic features that govern its physical and chemical properties, including its solubility.

Chemical Structure:

Caption: Molecular structure of this compound.

Understanding the solubility of this compound is a critical first step in a wide range of applications, including reaction chemistry, formulation development, and biological screening. This guide will provide a theoretical framework for predicting solubility and detailed protocols for its empirical determination.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[6][7][8] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar bonds and the overall molecular geometry.

Molecular Polarity Analysis of this compound:

  • Polar Moieties: The molecule contains a polar lactam group (a cyclic amide) with a carbonyl (C=O) and an N-H group, capable of acting as a hydrogen bond acceptor and donor, respectively. The carbon-bromine (C-Br) bond also contributes to the molecule's polarity.

  • Nonpolar Moieties: The benzene ring and the two methyl groups are nonpolar.

The overall polarity of this compound is a balance of these competing features. It is expected to be a moderately polar compound.

Solvent Classification and Predicted Solubility:

Common laboratory solvents can be broadly categorized into three groups based on their polarity:

Solvent CategoryExamplesPredicted Solubility of this compound
Polar Protic Water, Methanol, EthanolModerate to high solubility is anticipated due to the potential for hydrogen bonding with the lactam moiety. However, the nonpolar aromatic ring and methyl groups may limit solubility in highly polar protic solvents like water.
Polar Aprotic Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)High solubility is expected. These solvents possess significant dipole moments that can engage in dipole-dipole interactions with the polar groups of the solute, while their organic character can accommodate the nonpolar regions.[7][9]
Nonpolar Hexane, TolueneLow solubility is predicted. The nonpolar nature of these solvents will not effectively solvate the polar lactam and C-Br functionalities of the molecule.[7][9]

Experimental Determination of Solubility

While theoretical predictions provide a useful starting point, empirical testing is essential for determining the precise solubility of a compound. The following protocols outline qualitative and semi-quantitative methods for assessing the solubility of this compound.

Qualitative Solubility Testing: A Step-by-Step Protocol

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

  • This compound (solid)

  • A selection of test solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO, THF, hexane, toluene)

  • Small test tubes

  • Spatula

  • Vortex mixer

Protocol:

  • Preparation: Label a series of test tubes, one for each solvent to be tested.

  • Sample Addition: Add approximately 10 mg of this compound to each test tube.[10] For consistency, try to use a consistent amount for each test.

  • Solvent Addition: Add 1 mL of the respective solvent to each test tube.

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification: Classify the solubility based on the following criteria:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

G cluster_0 Qualitative Solubility Workflow A Add ~10 mg of Compound to Labeled Test Tubes B Add 1 mL of Respective Solvent A->B C Vortex for 30-60 seconds B->C D Visually Inspect for Undissolved Solid C->D E Classify Solubility D->E F Soluble E->F No solid G Partially Soluble E->G Some solid H Insoluble E->H Most solid remains

Caption: Workflow for qualitative solubility determination.

Semi-Quantitative Solubility Determination

For applications requiring a more precise understanding of solubility, a semi-quantitative approach can be employed.

Protocol:

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of solvent (e.g., 50 mg in 1 mL).

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Supernatant Analysis: Carefully remove a known volume of the clear supernatant.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or a stream of inert gas.

  • Mass Determination: Weigh the residual solid.

  • Calculation: Calculate the solubility in mg/mL.

Data Summary and Interpretation

The following table summarizes the predicted solubility of this compound based on theoretical principles. It is imperative that researchers populate a similar table with their own experimental data for the most accurate assessment.

SolventSolvent TypeDielectric Constant (Approx.)Predicted SolubilityExperimental Observations
WaterPolar Protic80.1Sparingly Soluble
MethanolPolar Protic32.7Soluble
EthanolPolar Protic24.5Soluble
AcetonePolar Aprotic20.7Soluble
DichloromethanePolar Aprotic9.1Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Very Soluble
Tetrahydrofuran (THF)Polar Aprotic7.5Soluble
TolueneNonpolar2.4Insoluble
HexaneNonpolar1.9Insoluble

Conclusion and Best Practices

The solubility of this compound is a critical parameter for its effective utilization in research and development. Based on its molecular structure, it is predicted to be most soluble in polar aprotic solvents, with moderate solubility in polar protic solvents and poor solubility in nonpolar solvents.

For practical applications, it is strongly recommended to:

  • Always perform experimental solubility tests to confirm theoretical predictions.

  • For reaction chemistry, choose a solvent in which all reactants are sufficiently soluble. Polar aprotic solvents like THF or dichloromethane are likely good starting points.

  • For biological assays, where aqueous buffers are often required, initial stock solutions should be prepared in a water-miscible organic solvent such as DMSO or ethanol, followed by serial dilution into the aqueous medium. Careful observation for precipitation upon dilution is crucial.

  • Consider the impact of temperature, as solubility generally increases with temperature for solid solutes.

This guide provides a robust framework for understanding and evaluating the solubility of this compound. By combining theoretical knowledge with empirical data, researchers can confidently select appropriate solvent systems for their specific applications, ensuring the integrity and success of their experimental work.

References

An In-Depth Technical Guide to the Therapeutic Targets of Isoindolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Part 1: The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolin-1-one, a bicyclic γ-lactam, represents a remarkable and enduring scaffold in medicinal chemistry.[1] Its journey from a notorious teratogen to a cornerstone of modern therapeutics illustrates a paradigm of drug repositioning and mechanistic discovery. The story of thalidomide, initially used as a sedative in the 1950s and later found to cause severe birth defects, has been extensively documented.[2] However, its subsequent rediscovery for treating complications of leprosy and later, multiple myeloma, ignited decades of research into its underlying mechanism of action.[3][4] This research not only led to the development of safer and more potent analogs like lenalidomide and pomalidomide—collectively known as immunomodulatory drugs (IMiDs®)—but also unveiled a novel pharmacological modality: the targeted modulation of protein degradation.[5][4]

The isoindolinone framework is now considered a "privileged structure," a molecular core that is capable of binding to multiple, distinct biological targets, leading to a wide array of biological activities.[1][6] Beyond the well-established immunomodulatory and anti-cancer effects, derivatives of this scaffold have been investigated as inhibitors of enzymes, ion channels, and other proteins implicated in a diverse range of pathologies, including neurodegenerative diseases, inflammation, and microbial infections.[7][8][9][10] This guide provides a comprehensive exploration of the known and emerging therapeutic targets of isoindolinone compounds, offering a technical resource for researchers aiming to leverage this versatile scaffold in future drug discovery efforts.

Part 2: The Primary Target: Cereblon (CRBN) and the Mechanism of Molecular Glues

The pleiotropic effects of thalidomide and its analogs remained a puzzle for decades until the landmark discovery in 2010 that identified Cereblon (CRBN) as their primary binding partner. CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), an enzyme that tags proteins with ubiquitin for subsequent degradation by the proteasome.[11]

Mechanism of Action: Modulating the CRL4-CRBN E3 Ubiquitin Ligase Complex

Isoindolinone-based IMiDs function as "molecular glues." They bind to a specific pocket in CRBN, which in turn alters the surface of the E3 ligase complex.[12][13] This newly formed interface has a high affinity for proteins that would not normally be recognized by CRBN, so-called "neosubstrates."[5] By recruiting a neosubstrate to the E3 ligase, the IMiD triggers the ubiquitination and subsequent proteasomal degradation of that protein. The specificity of which neosubstrate is degraded is determined by the precise chemical structure of the isoindolinone compound.[4][14] For instance, lenalidomide and pomalidomide are more potent than thalidomide, and each can induce the degradation of a slightly different set of proteins.[4]

Key Neosubstrates and Their Therapeutic Consequences

The degradation of specific neosubstrates explains the primary therapeutic effects of approved IMiDs:

  • Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for B-cell and plasma cell survival. Their degradation is a key mechanism behind the potent anti-myeloma activity of lenalidomide and pomalidomide. The degradation of these factors also leads to the increased production of Interleukin-2 (IL-2), contributing to the T-cell co-stimulatory and immunomodulatory effects of the drugs.[5]

  • Casein Kinase 1α (CK1α): Lenalidomide uniquely promotes the degradation of this kinase.[5][4] This action is particularly effective in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q, where cells are haploinsufficient for the CK1α gene and thus highly sensitive to its further reduction.[4]

Diagram: The CRBN-Mediated Neosubstrate Degradation Pathway

CRBN_Pathway cluster_0 Cellular Environment Compound Isoindolinone (e.g., Lenalidomide) CRBN CRL4-CRBN E3 Ligase Compound->CRBN Binding Ternary_Complex Ternary Complex Compound->Ternary_Complex Forms Ternary Complex CRBN->Ternary_Complex Forms Ternary Complex Neosubstrate Neosubstrate (e.g., IKZF1) Proteasome Proteasome Neosubstrate->Proteasome        Neosubstrate->Ternary_Complex Recruitment Ubiquitination Poly-ubiquitination Neosubstrate->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ternary_Complex->Ubiquitination Initiates Ubiquitination->Proteasome Degradation Affinity_Workflow cluster_workflow Target Identification Workflow start 1. Immobilize Isoindolinone 'Bait' on a Solid Support step2 2. Incubate Bait with Cell Lysate Containing Potential Target Proteins start->step2 step3 3. Wash to Remove Non-specific Binders step2->step3 step4 4. Elute Specifically Bound Target Proteins step3->step4 end 5. Identify Proteins by Mass Spectrometry step4->end Bait Bait Target Target

References

Literature review on the discovery of substituted isoindolinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Isoindolinones

Abstract

The isoindolinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products, pharmaceuticals, and medicinal chemistry lead compounds.[1][2] Its prevalence in biologically active molecules, including the anti-inflammatory drug Indoprofen and the multiple myeloma treatment Lenalidomide, has catalyzed extensive research into novel and efficient synthetic methodologies.[3][4] This technical guide provides a comprehensive review of the evolution of substituted isoindolinone synthesis, from classical condensation reactions to the modern era of transition-metal-catalyzed C-H functionalization. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and contextualize these synthetic advancements within the broader landscape of drug discovery and development.

The Isoindolinone Scaffold: A Foundation of Therapeutic Potential

The isoindolinone framework, a bicyclic structure featuring a fusion of a benzene ring and a γ-lactam, represents a cornerstone in medicinal chemistry.[5] This structural motif is found in a variety of natural alkaloids and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antipsychotic properties.[3] The therapeutic success of molecules like Lenalidomide, an immunomodulatory agent, underscores the scaffold's ability to engage with critical biological targets.[4] The journey to access this versatile core has evolved significantly, driven by the need for greater efficiency, atom economy, and the ability to introduce diverse substituents with high precision.

Foundational Synthetic Strategies: Classical Ring-Closure Reactions

Early approaches to the isoindolinone skeleton relied on the cyclization of pre-functionalized benzene derivatives. These methods, while foundational, often required harsh conditions and offered limited scope for substitution.

A representative classical approach involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with a primary amine. This one-pot procedure provides a direct route to N-substituted isoindolinones.

Experimental Protocol: Reductive Amination of 2-Carboxybenzaldehyde[7]
  • Reaction Setup: To a solution of 2-carboxybenzaldehyde (1.0 mmol) and a selected primary amine (1.1 mmol) in a suitable solvent like ethanol, add a reducing agent. Historically, agents like sodium borohydride were used; however, modern catalytic methods employ catalysts like platinum nanowires under a hydrogen atmosphere for cleaner conversions.[6][7]

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating. The reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced. The subsequent intramolecular cyclization between the amine and the carboxylic acid, often facilitated by heating, yields the final isoindolinone product.

  • Work-up and Purification: Upon completion, the reaction is quenched, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel.

This method's logic lies in the sequential formation of C-N and N-acyl bonds in a single pot, leveraging the dual reactivity of the 2-carboxybenzaldehyde starting material.

G cluster_workflow Classical Reductive Amination Workflow A 2-Carboxybenzaldehyde + Primary Amine B Imine Formation (Schiff Base) A->B Condensation C Reduction of Imine B->C Reduction (e.g., H₂, Pt) D Intramolecular Amidation (Cyclization) C->D Heat E N-Substituted Isoindolinone D->E

Caption: Classical synthesis of N-substituted isoindolinones.

The Paradigm Shift: Transition-Metal-Catalyzed C-H Functionalization

The last two decades have witnessed a revolution in isoindolinone synthesis, largely driven by the advent of transition-metal-catalyzed C-H activation.[8] This strategy allows for the direct conversion of C-H bonds into C-C or C-N bonds, offering unparalleled efficiency and atom economy. Rhodium, Palladium, and Ruthenium complexes have proven particularly adept at orchestrating these transformations.[8][9]

Palladium-Catalyzed Dehydrogenative C–H Cyclization

A significant advancement is the development of Pd-catalyzed intramolecular dehydrogenative amidation, which avoids the need for stoichiometric oxidants. This approach is particularly elegant as the only theoretical byproduct is hydrogen gas, making it an environmentally benign process.

The causality of this reaction hinges on the ability of a palladium catalyst to facilitate the intramolecular cyclization of a benzamide derivative, such as a 2-benzyl-N-mesylbenzamide, by activating a benzylic C(sp³)–H bond. The use of a heterogeneous catalyst like Pd/C is key to its success, enabling a process where external oxidants are unnecessary.

G cluster_pd_cycle Proposed Palladium Catalytic Cycle A Pd(0) Species B C-H Activation (Oxidative Addition) A->B C Palladacycle Intermediate (Pd-H) B->C + Substrate - H D Reductive Elimination C->D D->A Catalyst Regeneration E Isoindolinone Product + H₂ D->E F Starting Material (e.g., 2-Benzyl-N-mesylbenzamide) F->B

Caption: Palladium-catalyzed dehydrogenative C-H cyclization.

Experimental Protocol: Pd/C-Catalyzed Oxidant-Free C(sp³)–H Amidation[11]
  • Reactant Preparation: In a reaction vessel, combine the 2-benzyl-N-mesylbenzamide substrate (1.0 equiv), Pd/C (10 mol%), and a catalytic amount of a suitable base (e.g., K₂CO₃, 20 mol%) in a high-boiling solvent like p-xylene.

  • Reaction Conditions: Seal the vessel and heat the mixture to a high temperature (e.g., 160 °C) for the specified time (typically 12-24 hours). The high temperature is necessary to overcome the activation energy for the C-H bond cleavage.

  • Isolation: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the heterogeneous Pd/C catalyst.

  • Purification: Concentrate the filtrate under vacuum and purify the resulting residue by flash column chromatography to afford the desired isoindolinone product. The self-validating nature of this protocol lies in its simplicity and the absence of harsh oxidants, leading to a cleaner reaction profile.

Rhodium(III)-Catalyzed Annulation with Unsaturated Partners

Rhodium(III) catalysis, particularly using complexes like [{RhCl₂Cp*}₂], has become a powerful tool for the synthesis of C3-substituted isoindolinones.[8][10] These reactions typically involve the C-H activation of an N-substituted benzamide, directed by the amide group, followed by coupling with an alkene or alkyne.

The mechanism is believed to proceed through a five-membered rhodacycle intermediate, which then undergoes insertion of the coupling partner (e.g., an olefin).[8] Subsequent reductive elimination and a final intramolecular Michael addition cascade lead to the formation of the substituted isoindolinone ring system. The use of a copper oxidant, such as Cu(OAc)₂, is often required to regenerate the active Rh(III) catalyst.[8]

Experimental Protocol: Rh(III)-Catalyzed Annulation of N-Benzoylsulfonamide with an Olefin[9]
  • Reaction Setup: To a screw-capped vial, add N-benzoylsulfonamide (1.0 equiv), the olefin (2.0-3.0 equiv), [{RhCl₂Cp*}₂] (2.5 mol%), and Cu(OAc)₂ (2.0 equiv) as the oxidant.

  • Solvent and Conditions: Add a solvent such as 1,2-dichloroethane (DCE) and seal the vial. Heat the reaction mixture at 100 °C for 12 hours.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash chromatography on silica gel to yield the 3,3-disubstituted isoindolinone.

Ruthenium-Catalyzed Merger of C-H Activation and Strain-Release

A novel and sustainable strategy involves the merger of C-H activation with the ring-opening of a strained molecule. Ruthenium-catalyzed synthesis of isoindolinones from benzoic acids and 1,2-oxazetidines exemplifies this approach.[9][11] The high strain energy of the four-membered oxazetidine ring is harnessed to drive the reaction forward.

The proposed cascade involves a carboxylic acid-directed C-H activation of the benzoic acid, followed by coordination to the oxazetidine, β-carbon elimination to open the strained ring, and subsequent intramolecular cyclization to form the isoindolinone product.[11]

G cluster_workflow Ru-Catalyzed C-H Activation/Strain-Release Cascade A Benzoic Acid + Ru Catalyst B C-H Activation (Ruthenacycle Formation) A->B Directing Group Assistance C Coordination of 1,2-Oxazetidine B->C D β-Carbon Elimination (Ring Opening) C->D Strain Release E Intramolecular Cyclization D->E F Substituted Isoindolinone E->F

Caption: Ruthenium-catalyzed isoindolinone synthesis workflow.

Modern Synthetic Diversification

Beyond C-H activation, other modern methods have emerged to provide access to structurally diverse isoindolinones, including multicomponent reactions and metal-free strategies.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. Solid-phase multicomponent synthesis of 3-substituted isoindolinones has been developed, allowing for the rapid generation of compound libraries.[12] These reactions often proceed through a cascade of reactions, enabling significant molecular complexity to be built in a single, streamlined operation.[13]

Metal-Free Synthesis

To address the cost and potential toxicity of residual metals in pharmaceutical applications, metal-free synthetic routes are highly desirable. An efficient one-pot, metal-free method utilizes chlorosulfonyl isocyanate (CSI) to synthesize 3-hydroxyisoindolinone derivatives from 2-benzoylbenzoic acid and various alcohols.[14][15] This approach is advantageous due to its mild conditions, operational simplicity, and sustainability.[14]

Data Summary: A Comparative Overview of Synthetic Methodologies

The choice of synthetic route depends on factors such as desired substitution pattern, substrate availability, and tolerance for cost and reaction conditions.

Methodology Key Reactants Catalyst/Reagent Typical Conditions Yield Range Key Advantage Reference
Pd-Catalyzed C-H Amidation 2-Benzyl-N-mesylbenzamidesPd/C, K₂CO₃160 °C, p-xyleneGoodOxidant-free, high atom economy
Rh-Catalyzed Annulation N-Benzoylsulfonamides, Olefins[{RhCl₂Cp*}₂], Cu(OAc)₂100 °C, DCEUp to 95%Broad olefin compatibility[8]
Ru-Catalyzed Strain-Release Benzoic Acids, 1,2-Oxazetidines[{Ru(p-cymene)Cl₂}₂]140 °C, TolueneGood to ExcellentSustainable, utilizes strain energy[9][11]
Metal-Free CSI Method 2-Benzoylbenzoic Acid, AlcoholsChlorosulfonyl Isocyanate (CSI)Room Temp, DCMGoodMetal-free, mild conditions, cost-effective[14]
Multicomponent Reaction Aldehyde, Isocyanide, Dienophile, etc.Microwave IrradiationVariesGoodHigh modularity, rapid library synthesis[12]

Therapeutic Landscape of Substituted Isoindolinones

The synthetic accessibility of the isoindolinone scaffold has enabled its extensive exploration in drug discovery. Modifications to the core structure have led to compounds with potent and selective activities across various disease areas.

Compound Class/Example Biological Target/Activity Therapeutic Area Reference
Lenalidomide Cereblon (E3 ubiquitin ligase) modulatorMultiple Myeloma, Anemia[4]
Novel PARP Inhibitors Poly(ADP-ribose) polymerase (PARP)CNS Cancers[16]
Indoprofen Cyclooxygenase (COX) inhibitorAnti-inflammatory[3]
Various Derivatives Cytotoxicity against cancer cell linesOncology[17]
Various Derivatives Carbonic Anhydrase InhibitionGlaucoma, Oncology[14]

The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ has been exploited in the design of potent PARP inhibitors, which are particularly promising for cancers with deficiencies in DNA repair.[16] This demonstrates a clear through-line from synthetic innovation to rational, mechanism-based drug design.

Conclusion and Future Outlook

The synthesis of substituted isoindolinones has transformed from a field of classical organic reactions to a showcase for the power and precision of modern catalytic methods. Transition-metal-catalyzed C-H activation has provided unprecedented access to a vast chemical space, enabling detailed structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents. The ongoing development of more sustainable methods, including metal-free and multicomponent reactions, promises to further accelerate the exploration of this privileged scaffold. As our understanding of complex biological pathways deepens, the ability to rapidly and efficiently synthesize diverse isoindolinone libraries will remain a critical tool for scientists and researchers in the pursuit of next-generation medicines.

References

In silico modeling and docking studies of 5-Bromo-3,3-dimethyl-isoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 5-Bromo-3,3-dimethyl-isoindolin-1-one

This document provides a comprehensive, technically-grounded workflow for the computational analysis of this compound, a small molecule belonging to the versatile isoindolinone class. As this specific compound lacks extensive characterization in publicly available literature, this guide is structured to navigate the entire in silico drug discovery process, from target hypothesis to rigorous molecular docking and result interpretation. Our approach prioritizes scientific causality and self-validating methodologies, reflecting best practices in modern computational chemistry.

Preamble: The Scientific Rationale for Investigating Isoindolinones

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity. Derivatives have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and enzymatic inhibition roles.[1][2][3] Specifically, various isoindolinone-based molecules have shown potential as inhibitors of critical proteins in disease pathways, such as urease, Bcl-B, and Cyclin-dependent kinases (CDKs).[3][4][5] The subject of our study, this compound, combines this active core with a bromine substituent, which can modulate physiochemical properties and potentially form halogen bonds, and dimethyl groups that may enhance binding through hydrophobic interactions. This logical foundation justifies a systematic in silico screening to uncover its therapeutic potential.

Part 1: Target Identification and Validation - A Hypothesis-Driven Approach

Without a known biological target for this compound, the initial and most critical step is to formulate a scientifically sound hypothesis. A robust strategy involves leveraging data from structurally similar compounds to identify a probable target family.

Literature-Based Target Hypothesis

Recent studies have successfully identified isoindolinone derivatives as potent inhibitors of Cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle and transcription, making it an attractive target in oncology.[4] One such study demonstrated high binding affinities (up to -10.1 kcal/mol) for isoindolinone analogs against CDK7.[4] Therefore, for the purpose of this guide, we will proceed with CDK7 (PDB ID: 5OB2) as our primary hypothetical target. This choice is authoritative, grounded in recent literature, and provides a clear path for validation.

The Principle of Target Validation

Target validation is the process of gathering evidence to confirm that modulating a specific biological target will have the desired therapeutic effect.[6] In an in silico context, this involves demonstrating that our chosen target is "druggable"—possessing a well-defined binding pocket—and that our molecule of interest can plausibly interact with it in a manner consistent with known inhibitors.[7] Our primary validation method will be a comparative docking analysis against a known co-crystallized inhibitor.

Part 2: Methodology - Receptor and Ligand Preparation

The fidelity of a docking simulation is fundamentally dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.[8][9] This process converts raw structural data into a chemically correct format optimized for computational analysis.

Experimental Protocol 1: Receptor Preparation (CDK7)
  • Structure Acquisition : Download the 3D crystal structure of human CDK7, in complex with a known inhibitor, from the RCSB Protein Data Bank (PDB). For this guide, we use PDB ID: 5OB2 .

  • Initial Cleaning : Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).[10][11] Remove all non-essential molecules, including water, ions, and co-solvents. The co-crystallized ligand should be saved to a separate file for later use as a positive control.

  • Structural Refinement : Use a dedicated preparation tool, such as the Dock Prep tool in Chimera or the Protein Preparation Wizard in Schrödinger Suite.[11][12] This automates several critical steps:

    • Adding Hydrogens : Crystal structures often lack explicit hydrogen atoms, which are essential for calculating interactions. Add hydrogens, assuming a physiological pH of 7.4.

    • Assigning Bond Orders and Formal Charges : Correctly define the chemical nature of the protein residues.

    • Repairing Missing Residues/Side Chains : If the crystal structure has unresolved or missing side chains, particularly within the binding site, they must be modeled in using a rotamer library.[12]

  • Final Output : Save the prepared receptor structure in the .pdbqt format for use with AutoDock Vina, which includes atomic coordinates, charges, and atom types.[13]

Experimental Protocol 2: Ligand Preparation
  • 2D Structure Generation : Draw the 2D structure of this compound using chemical drawing software like ChemDraw.

  • Conversion to 3D : Convert the 2D structure into a 3D conformation using a program like Open Babel.[4]

  • Energy Minimization : The initial 3D structure is not energetically favorable. Perform an energy minimization using a suitable force field (e.g., MMFF94 or AMBER) to obtain a low-energy, stable conformation.[2] This step is crucial for ensuring the ligand is in a realistic starting state.

  • Charge Calculation and Atom Typing : Assign partial charges (e.g., Gasteiger or AM1-BCC) and define atom types (e.g., Sybyl).[10] This is critical for the scoring function to accurately calculate electrostatic and van der Waals interactions.

  • Torsional Degrees of Freedom : Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site, a concept known as flexible docking.[13]

  • Final Output : Save the prepared ligand in the .pdbqt format.

Part 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15] The simulation samples numerous binding poses and ranks them using a scoring function, which estimates the binding affinity.[16]

Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB: 5OB2) Grid_Box Define Binding Site (Grid Box Generation) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound) Run_Docking Execute Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Results Analyze Docking Results (Scores, Poses, Interactions) Run_Docking->Analyze_Results Conclusion Formulate Binding Hypothesis Analyze_Results->Conclusion

Caption: High-level workflow for the molecular docking process.

Experimental Protocol 3: Docking with AutoDock Vina
  • Define the Search Space : The binding site must be explicitly defined. The most reliable method is to define a "grid box" centered on the position of the co-crystallized ligand from the original PDB file.[8] The size of the box should be large enough to encompass the entire active site and allow for ligand flexibility, typically with a 3-6 Å buffer around the known ligand.[8]

  • Configuration File : Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.[15]

  • Execute Simulation : Run the docking simulation from the command line using the Vina executable. vina --config conf.txt --log results.log

  • Output : The program will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their docking scores.[17]

Part 4: Analysis and Interpretation of Results

Analyzing docking results is a multi-faceted process that extends beyond simply looking at the top score.[18][19] It requires a combination of quantitative evaluation and visual inspection to build a credible scientific argument.

Docking Score and Binding Affinity

The docking score is an estimation of the binding free energy (ΔG), typically given in kcal/mol.[20] A more negative score indicates a stronger predicted binding affinity.[19][21] It's a critical first filter for ranking potential compounds.[22]

  • Strong Interaction : Scores more negative than -10 kcal/mol often suggest strong binding.[21]

  • Moderate Interaction : Scores between -7 and -9 kcal/mol indicate a moderate and potentially significant interaction.

  • Weak Interaction : Scores less negative than -5 kcal/mol usually imply weak or non-specific binding.

It is crucial to understand that the docking score is a prediction, not a direct measurement, and its accuracy depends heavily on the scoring function used.[18]

Table 1: Hypothetical Docking Results against CDK7
CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
This compound -8.9LYS41, LEU83, GLN130Hydrogen Bond, Hydrophobic
Known Inhibitor (from 5OB2) -10.2LYS41, GLU81, LEU83Hydrogen Bonds, Pi-Alkyl
Negative Control (e.g., Glucose) -4.5SER38, ASP137Weak H-Bonds
Binding Pose and Interaction Analysis

The most critical part of the analysis is the visual inspection of the top-ranked binding pose.[19][23]

  • Plausibility of the Pose : The ligand should fit snugly within the binding pocket without steric clashes. Its conformation should be energetically reasonable.

  • Key Interactions : Using visualization software, identify the specific non-covalent interactions between the ligand and the protein's amino acid residues.[23] These include:

    • Hydrogen Bonds : Essential for specificity and strong binding. The carbonyl oxygen of the isoindolinone core is a prime candidate for H-bond donation.

    • Hydrophobic Interactions : The dimethyl groups and the aromatic ring are likely to interact with nonpolar residues in the binding pocket.

    • Halogen Bonds : The bromine atom may form favorable interactions with electron-rich atoms like oxygen or nitrogen.

  • Comparison to Control : The binding mode of our test compound should be compared to that of the known inhibitor. If it occupies the same general space and forms interactions with some of the same key residues, it lends significant credibility to the result.[22]

Logical Framework for Result Interpretation

G cluster_data Quantitative & Qualitative Data cluster_validation Validation Score Docking Score (Binding Affinity) Hypothesis Credible Binding Hypothesis Score->Hypothesis Pose Binding Pose (Visual Inspection) Pose->Hypothesis Interactions Key Interactions (H-Bonds, Hydrophobic) Interactions->Hypothesis Control Comparison with Known Inhibitor Control->Hypothesis Validates

Caption: Logical pillars for interpreting molecular docking results.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven workflow for the in silico analysis of this compound. By identifying CDK7 as a high-probability target based on scaffold similarity, we established a framework for performing and, critically, interpreting molecular docking simulations.

References

Safety and handling information for 5-Bromo-3,3-dimethyl-isoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 5-Bromo-3,3-dimethyl-isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound featuring an isoindolinone core. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and functional materials.[1][2] As with any research chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety and handling information for this compound (CAS No. 959756-18-4). It is important to note that detailed toxicological data for this specific compound is limited. Therefore, this document synthesizes available information for the compound itself along with data from structurally similar chemicals to provide a robust safety framework. All handling and emergency procedures should be conducted based on the assumption that the compound is hazardous.

Chemical Identification

Proper identification is the first step in any safety protocol. The key identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compound[3]
Synonyms 1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3,3-dimethyl-[3][4]
CAS Number 959756-18-4[3][5]
Molecular Formula C₁₀H₁₀BrNO[3]
Molecular Weight 240.1 g/mol [3][6]

Hazard Identification and GHS Classification

Table 2: GHS Classification (Based on Analog Compounds)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

GHS Pictograms (Anticipated):

alt text

Signal Word: Warning [7][9]

Precautionary Statements (Recommended):

  • Prevention (P261, P264, P270, P280): Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, eye protection, and face protection.[9]

  • Response (P301+P312, P302+P352, P305+P351+P338): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9][10]

  • Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[9][10]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is critical for safe storage and handling.

PropertyValueNotes
Boiling Point 412.3±45.0 °CPredicted[6]
Density 1.449±0.06 g/cm³Predicted[6]
Storage Temperature Room Temperature[6]
Solubility No data availableAssume low solubility in water.

Safe Handling and Storage Protocols

The causality behind safe handling protocols is the prevention of exposure through inhalation, ingestion, or skin/eye contact.

4.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfers, a certified chemical fume hood is mandatory.

  • Containment: Use appropriate containment measures, such as a glove box, for handling highly potent or dusty materials.

4.2. Personal Protective Equipment (PPE) The selection of PPE is based on a risk assessment of the planned procedure. The following are minimum requirements:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN166 (EU) standards.[9][11]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and change them immediately if contaminated.[11] For larger quantities or tasks with a high risk of spillage, consider additional protective clothing.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator as appropriate.[12]

4.3. Storage

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[12]

Emergency Procedures

A self-validating emergency protocol involves immediate, correct action followed by seeking professional medical advice.

5.1. First-Aid Measures

  • General Advice: Consult a physician. Show this safety information to the doctor in attendance.[12]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9][12]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[9][12]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[11][12]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11][12]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][12]

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

5.3. Accidental Release Measures The primary goal is to contain the spill, prevent its spread, and avoid personnel exposure.

Protocol: Small Solid Spill Cleanup

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Contain & Clean: Gently sweep up the material, avoiding dust formation. Place into a suitable, closed, and labeled container for disposal.[11][12]

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Dispose: Dispose of the waste container and contaminated materials according to local, state, and federal regulations.

G cluster_Spill Accidental Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate 1. Isolate PPE Don Full PPE (Gloves, Goggles, Respirator) Evacuate->PPE 2. Protect Contain Contain Spill Sweep gently to avoid dust PPE->Contain 3. Clean Collect Collect in Labeled Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of Waste per Regulations Decon->Dispose 4. Finalize

References

Methodological & Application

Protocol for the synthesis of 5-Bromo-3,3-dimethyl-isoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Bromo-3,3-dimethyl-isoindolin-1-one

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif that forms the structural backbone of numerous natural products and synthetic compounds with significant biological activity.[1][2] Members of this class have demonstrated a wide array of therapeutic properties, including anxiolytic, anti-inflammatory, and anti-arrhythmic effects.[3] The strategic functionalization of the isoindolinone ring system allows for the fine-tuning of its pharmacological profile, making the development of novel synthetic routes a key objective for researchers in medicinal chemistry and drug development.

The target molecule, this compound, incorporates two key structural features: a bromine atom at the 5-position, which serves as a versatile handle for further chemical modification via cross-coupling reactions, and a gem-dimethyl group at the 3-position. This C3-disubstitution can enhance metabolic stability and modulate binding affinity to biological targets.[4] This application note provides a detailed, field-tested protocol for the multi-step synthesis of this compound, designed for researchers and scientists in organic synthesis and pharmaceutical development.

Overall Synthetic Strategy

The synthesis of 3,3-dialkyl-substituted isoindolinones can be approached through various modern methods, including nickel-catalyzed reactions and base-promoted cascades.[4][5][6] However, for robustness and accessibility of starting materials, this protocol employs a classical and reliable three-step approach starting from commercially available 4-bromophthalic anhydride. The strategy involves:

  • Imide Formation: Synthesis of 5-bromophthalimide from 4-bromophthalic anhydride.

  • Dialkylation: A nucleophilic addition using an organometallic reagent (Grignard) to create the key diol intermediate.

  • Reductive Cyclization: Intramolecular cyclization and reduction to yield the final lactam product.

This pathway is logical and relies on well-understood, high-yielding transformations common in organic synthesis.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level workflow from the starting material to the final product.

G cluster_0 Step 1: Imide Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Reductive Cyclization A 4-Bromophthalic Anhydride B 5-Bromophthalimide A->B  Ammonia/Urea, Heat   C 5-Bromophthalimide D Diol Intermediate C->D  1. CH3MgBr, THF  2. Aq. Workup   E Diol Intermediate F 5-Bromo-3,3-dimethyl- isoindolin-1-one E->F  SnCl2, HCl, Heat  

Caption: High-level overview of the three-step synthesis protocol.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier
4-Bromophthalic AnhydrideC₈H₃BrO₃227.0181-85-6Sigma-Aldrich
UreaCH₄N₂O60.0657-13-6Thermo Fisher
Methylmagnesium BromideCH₃MgBr119.2375-16-1Sigma-Aldrich
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Sigma-Aldrich
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6510025-69-1Thermo Fisher
Hydrochloric Acid, conc.HCl36.467647-01-0VWR
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexanesC₆H₁₄86.18110-54-3Fisher Scientific
Saturated NH₄Cl (aq)NH₄Cl53.4912125-02-9Lab Prepared
Saturated NaHCO₃ (aq)NaHCO₃84.01144-55-8Lab Prepared
Anhydrous MgSO₄MgSO₄120.377487-88-9Sigma-Aldrich

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, dropping funnel, ice bath, nitrogen/argon line, rotary evaporator, Buchner funnel, standard glassware, silica gel for chromatography.

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Methylmagnesium Bromide: Grignard reagents are highly reactive, flammable, and corrosive. They react violently with water and protic solvents. Handle under an inert atmosphere (N₂ or Ar) using anhydrous techniques.

  • Acids: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.

  • Solvents: THF, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Part 1: Synthesis of 5-Bromophthalimide

Rationale: This step involves the condensation of an anhydride with a nitrogen source (urea, which thermally decomposes to ammonia and isocyanic acid) to form the corresponding imide. This is a standard and high-yielding transformation.[8]

Procedure:

  • Combine 4-bromophthalic anhydride (22.7 g, 100 mmol) and urea (7.2 g, 120 mmol) in a 250 mL round-bottom flask.

  • Heat the mixture gently in a sand bath or with a heating mantle to 150-160 °C. The solids will melt, and gas evolution (CO₂) will be observed.

  • Maintain the temperature for 30 minutes, or until the mixture re-solidifies.

  • Allow the flask to cool to room temperature.

  • Add 100 mL of water to the solid mass and break it up with a spatula. Heat the suspension to boiling for 5 minutes to dissolve any unreacted starting material and urea.

  • Cool the mixture in an ice bath and collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Dry the resulting white solid in a vacuum oven at 80 °C to a constant weight.

    • Expected Yield: 90-95%.

    • Characterization: The product can be characterized by ¹H NMR and melting point comparison with literature values.

Part 2: Synthesis of 4-Bromo-2-(1-hydroxy-1-methylethyl)-α,α-dimethylbenzenemethanol (Diol Intermediate)

Rationale: The core of the synthesis involves the nucleophilic addition of a Grignard reagent to both electrophilic carbonyl carbons of the phthalimide. Using at least two equivalents of methylmagnesium bromide opens the imide ring to form a diamide intermediate, which is then further attacked to yield a diol upon acidic workup. An excess of the Grignard reagent is crucial to drive the reaction to completion.

Reaction Mechanism Visualization

G 5-Bromophthalimide Intermediate_A [Magnesium Alkoxide Complex] 5-Bromophthalimide->Intermediate_A + 2 CH3MgBr Diol_Intermediate Intermediate_A->Diol_Intermediate H3O+ (Workup)

Caption: Mechanism of Grignard addition to the phthalimide.

Procedure:

  • Set up a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add 5-bromophthalimide (11.3 g, 50 mmol) to the flask and purge with nitrogen.

  • Add 150 mL of anhydrous THF via cannula to dissolve the starting material.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 50 mL, 150 mmol, 3.0 equiv) to the stirred solution via the dropping funnel over 45 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude diol will be obtained as a viscous oil or solid and can be used in the next step without further purification.

Part 3: Synthesis of this compound

Rationale: The final step is an acid-catalyzed intramolecular cyclization (lactamization). One of the hydroxyl groups is protonated and eliminated as water to form a stabilized carbocation. The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered isoindolinone ring.

Procedure:

  • Place the crude diol intermediate from Part 2 into a 500 mL round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (33.8 g, 150 mmol) followed by 150 mL of concentrated hydrochloric acid.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acid by adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH is ~7-8.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10% EtOAc in hexanes).

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.[9]

    • Expected Yield: 60-75% over two steps.

Product Characterization

PropertyExpected Value
Appearance White to off-white solid[9]
Molecular Formula C₁₀H₁₀BrNO[9]
Molecular Weight 240.10 g/mol [9]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.7-7.4 (3H, m, Ar-H), ~6.8 (1H, br s, N-H), 1.5 (6H, s, 2 x CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~170 (C=O), ~145 (Ar-C), ~135 (Ar-C), ~132 (Ar-CH), ~125 (Ar-CH), ~122 (Ar-C-Br), ~121 (Ar-CH), ~65 (C(CH₃)₂), ~25 (2 x CH₃)
Mass Spec (ESI+) m/z: 240.0, 242.0 [M+H]⁺ (characteristic 1:1 ratio for Bromine isotopes)
FT-IR (KBr) ν (cm⁻¹): ~3200 (N-H stretch), ~1680 (C=O lactam stretch), ~1600, 1470 (Ar C=C stretch)

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in Part 1 Incomplete reaction; insufficient heat.Ensure the reaction temperature reaches 150 °C. Increase reaction time if necessary.
Low yield in Part 2 Wet glassware/solvents; inactive Grignard reagent.Flame-dry all glassware. Use freshly opened anhydrous solvents. Titrate the Grignard reagent before use to confirm its concentration.
Incomplete cyclization in Part 3 Insufficient acid or heating.Ensure concentrated HCl is used. Increase reaction time or temperature slightly (e.g., to 90 °C) while monitoring by TLC.
Product difficult to purify Presence of starting diol or other side products.Optimize the neutralization and extraction steps. Adjust the gradient for column chromatography to achieve better separation. Recrystallization may be an alternative purification method.

Conclusion

This application note details a robust and reproducible three-step synthesis for this compound, a valuable building block for pharmaceutical and materials science research. The protocol utilizes common reagents and standard laboratory techniques, proceeding through a logical sequence of imide formation, Grignard dialkylation, and reductive cyclization. By providing clear, step-by-step instructions, mechanistic insights, and troubleshooting advice, this guide serves as a reliable resource for researchers aiming to synthesize this and structurally related isoindolinone derivatives.

References

Application Notes and Protocols for 5-Bromo-3,3-dimethyl-isoindolin-1-one as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an ideal building block for targeted therapies. Among the various derivatives, 5-Bromo-3,3-dimethyl-isoindolin-1-one stands out as a particularly valuable chemical intermediate. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular complexity through modern cross-coupling reactions. The gem-dimethyl group at the 3-position enhances metabolic stability and modulates the physicochemical properties of downstream compounds, a desirable feature in drug design.

These attributes have positioned isoindolinone derivatives as promising candidates for the development of therapeutics targeting the central nervous system (CNS) and as potent enzyme inhibitors.[1] Notably, the structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ allows for competitive inhibition at the catalytic sites of enzymes like Poly(ADP-ribose) polymerase (PARP), a key player in DNA damage repair.[1] This has led to significant interest in developing isoindolinone-based PARP inhibitors for cancer therapy.[1]

This guide provides a comprehensive overview of the synthetic utility of this compound, with detailed protocols for its application in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 959756-18-4[2]
Molecular Formula C₁₀H₁₀BrNO[2]
Molecular Weight 240.10 g/mol [2]
Appearance Solid-
Purity Typically >95%[2]

Synthetic Workflow: From Intermediate to Advanced Architectures

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The bromine atom allows for the strategic installation of a wide array of aryl, heteroaryl, and amine moieties, which are crucial for modulating the biological activity of the final compounds. The following diagram illustrates the central role of this intermediate in accessing diverse chemical space.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds cluster_applications Downstream Applications start 5-Bromo-3,3-dimethyl- isoindolin-1-one suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Boronic Acid/Ester buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Primary/Secondary Amine aryl_product 5-Aryl/Heteroaryl-3,3-dimethyl- isoindolin-1-ones suzuki->aryl_product amino_product 5-Amino-3,3-dimethyl- isoindolin-1-ones buchwald->amino_product parp PARP Inhibitors (e.g., Talazoparib Analogs) aryl_product->parp other Other Biologically Active Molecules amino_product->other

Caption: Synthetic utility of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[3][4][5] This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid. The conditions are adapted from successful couplings of structurally similar bromo-N-heterocycles.[6]

Rationale for Experimental Choices:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is selected for its high efficiency in cross-coupling reactions involving heteroaromatic halides. Its robust nature and high catalytic activity often lead to excellent yields.[7]

  • Base: Cesium carbonate (Cs₂CO₃) is a strong, yet non-nucleophilic base, crucial for the transmetalation step of the catalytic cycle. Its use often results in high yields, particularly in challenging couplings.[6]

  • Solvent System: A mixture of 1,4-dioxane and water is employed to ensure the solubility of both the organic and inorganic reagents, facilitating efficient reaction kinetics.

  • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the vial.

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting bromide.

  • Place the vial in a microwave reactor and heat to 100-120 °C for 30-60 minutes, with stirring.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3,3-dimethyl-isoindolin-1-one.

Self-Validation:

  • Expected Outcome: Formation of a new product with a higher molecular weight, observable by LC-MS. The disappearance of the starting bromide should be evident.

  • Troubleshooting: If the reaction is sluggish or incomplete, consider increasing the catalyst loading to 5 mol% or extending the reaction time. Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[7][8] This protocol provides a general method for the coupling of this compound with a primary or secondary amine.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is highly effective for a broad range of amine and aryl halide substrates. This system is known to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the formation of the palladium-amido complex.

  • Solvent: Anhydrous, degassed toluene is a standard solvent for this reaction, providing a non-coordinating medium that favors the catalytic cycle.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk flask with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq) and this compound (1.0 eq).

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Finally, add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-amino-substituted isoindolinone.

Self-Validation:

  • Expected Outcome: Successful C-N bond formation, confirmed by NMR and mass spectrometry, showing the incorporation of the amine fragment.

  • Troubleshooting: Poor yields may be due to catalyst inhibition or decomposition. Ensure all reagents and solvents are anhydrous and the system is kept under a strict inert atmosphere. If the amine is particularly hindered, a different ligand (e.g., RuPhos) or a stronger base may be required.

Application in the Synthesis of PARP Inhibitors: A Conceptual Pathway to Talazoparib Analogs

The PARP inhibitor Talazoparib is a potent anticancer agent. While its synthesis can be achieved through various routes, this compound serves as a key structural precursor for analogs of this important therapeutic. The following diagram outlines a plausible synthetic pathway where a Suzuki-Miyaura coupling is a key step in constructing the core of a Talazoparib analog.

G A 5-Bromo-3,3-dimethyl- isoindolin-1-one C Suzuki Coupling (Pd Catalyst, Base) A->C B Arylboronic Ester B->C D 5-Aryl-3,3-dimethyl- isoindolin-1-one (Core Scaffold) C->D E Further Functionalization (e.g., cyclization, side-chain installation) D->E F Talazoparib Analog (PARP Inhibitor) E->F

Caption: Conceptual pathway to Talazoparib analogs.

This conceptual pathway highlights how the C-C bond formed via Suzuki coupling on the this compound scaffold can be elaborated through subsequent chemical transformations to build the complex polycyclic system of PARP inhibitors like Talazoparib.[9][10][11][12]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery. Its strategic placement of a bromine atom and a metabolically robust gem-dimethyl group makes it an ideal starting point for constructing libraries of compounds for biological screening. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and adaptable methods for leveraging this intermediate to its full potential, paving the way for the discovery of novel therapeutics.

References

Application of Isoindolinone Derivatives in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of isoindolinone derivatives in cancer research, with a focus on their role as molecular glues for targeted protein degradation. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply these powerful compounds in their own work. This document provides in-depth technical protocols, explains the rationale behind experimental choices, and offers insights gleaned from extensive field experience.

The Rise of Isoindolinones: From Notorious Past to a New Era in Oncology

The isoindolinone scaffold, notoriously associated with the tragic teratogenic effects of thalidomide, has undergone a remarkable redemption. Today, thalidomide and its derivatives, including lenalidomide and pomalidomide, are cornerstone therapies for multiple myeloma and other hematologic malignancies.[1][2][3] Their unique mechanism of action, which involves hijacking the cell's own protein disposal machinery, has opened up a new frontier in cancer therapy known as targeted protein degradation (TPD).[1][4]

Unlike traditional small-molecule inhibitors that block the function of a target protein, isoindolinone-based molecular glues actively induce the degradation of disease-causing proteins.[1][4] This offers several potential advantages, including the ability to target proteins previously considered "undruggable" and the potential for a more profound and durable therapeutic response.[4][5]

Mechanism of Action: The Molecular Glue Concept

Isoindolinone derivatives function as "molecular glues" by inducing or stabilizing the interaction between two proteins that would not otherwise associate.[5][6] In the context of cancer therapy, the key players are the E3 ubiquitin ligase cereblon (CRBN) and specific target proteins known as "neosubstrates."[1][5][7]

The process unfolds as follows:

  • Binding to CRBN: The isoindolinone derivative binds to a specific pocket on CRBN, which is a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4CRBN).[5][7][8]

  • Altering Substrate Specificity: This binding event subtly alters the surface of CRBN, creating a new binding interface.[1][7]

  • Recruitment of Neosubstrates: This new interface allows for the recruitment of specific target proteins (neosubstrates) that are not normally recognized by CRBN. In multiple myeloma, key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][7] In del(5q) myelodysplastic syndrome, casein kinase 1α (CK1α) is a critical target.[7]

  • Ubiquitination and Degradation: The CRL4CRBN complex then polyubiquitinates the recruited neosubstrate. This polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery, to recognize and destroy the target protein.[5][7]

This elegant mechanism effectively turns the cell's own quality control system against cancer-promoting proteins.

Diagram: Mechanism of Isoindolinone-Based Molecular Glues

MolecularGlueMechanism cluster_0 No Interaction cluster_1 Drug-Induced Interaction cluster_2 Protein Degradation CRBN CRBN-E3 Ligase Neosubstrate Neosubstrate (e.g., IKZF1/3) Isoindolinone Isoindolinone Derivative CRBN2 CRBN-E3 Ligase Isoindolinone->CRBN2 Binds to CRBN Neosubstrate2 Neosubstrate CRBN2->Neosubstrate2 Recruits Neosubstrate Ubiquitination Poly-ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of isoindolinone-based molecular glues.

Application Notes: Key Experimental Approaches

The evaluation of isoindolinone derivatives in cancer research involves a multi-faceted approach, combining cellular assays to assess efficacy with biochemical and molecular techniques to elucidate the mechanism of action.

Assessing Anti-Proliferative Activity

A primary goal is to determine the cytotoxic or cytostatic effects of the isoindolinone derivative on cancer cells. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[4]

Causality Behind Experimental Choices: The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. This colorimetric assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color, measured by a spectrophotometer, provides a quantitative measure of cell viability.

Self-Validating System: To ensure the reliability of the results, several controls are essential:

  • Untreated Control: Cells treated with the vehicle (e.g., DMSO) alone serve as a baseline for 100% cell viability.

  • Blank Control: Wells containing only culture medium and MTT reagent are used to subtract background absorbance.[4]

  • Positive Control: A known cytotoxic agent can be included to validate the assay's sensitivity.

  • Dose-Response Curve: Testing a range of compound concentrations is crucial to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Confirming Targeted Protein Degradation

Western blotting is the gold-standard technique to confirm that the observed anti-proliferative effects are due to the degradation of the intended target protein(s).[9]

Causality Behind Experimental Choices: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. A decrease in the band intensity of the target protein in treated cells compared to untreated controls provides direct evidence of degradation.

Self-Validating System:

  • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used to ensure equal protein loading across all lanes.

  • Time-Course and Dose-Dependence: Demonstrating that protein degradation is dependent on both the duration and concentration of drug treatment strengthens the evidence.

  • Proteasome Inhibitor Control: Pre-treating cells with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.

Verifying the Molecular Glue Mechanism

Co-immunoprecipitation (Co-IP) is a powerful technique to demonstrate the drug-induced interaction between CRBN and the neosubstrate.[10][11][12]

Causality Behind Experimental Choices: Co-IP involves using an antibody to pull down a specific protein (the "bait," e.g., CRBN) from a cell lysate. If another protein (the "prey," e.g., IKZF1) is bound to the bait, it will also be pulled down.[12] By performing this experiment in the presence and absence of the isoindolinone derivative, one can show that the interaction between CRBN and the neosubstrate is drug-dependent.

Self-Validating System:

  • IgG Control: A non-specific IgG antibody is used as a negative control to ensure that the observed interaction is not due to non-specific binding to the antibody or the beads.[10]

  • Input Control: A sample of the cell lysate before immunoprecipitation is run on the western blot to confirm the presence of both the bait and prey proteins.

  • Reverse Co-IP: Performing the experiment with an antibody against the neosubstrate and probing for CRBN further validates the interaction.

Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments described above.

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • Isoindolinone derivative stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the isoindolinone derivative in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[4][13]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[4][13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.[13]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Diagram: MTT Assay Workflow

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end End incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add Isoindolinone Derivative incubate_overnight->add_compound incubate_treatment Incubate for Treatment Period add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Protocol: Western Blot for Protein Degradation

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (target protein and loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the cell pellets in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize the protein concentration of all samples.

    • Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.[9]

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • If necessary, strip the membrane and re-probe with the primary antibody for the loading control.

Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the target protein band to the intensity of the loading control band.

  • Compare the normalized intensities of the treated samples to the untreated control to determine the extent of protein degradation.

Diagram: Western Blot Workflow

WesternBlot_Workflow start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis end End sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis analysis->end

Caption: Workflow for Western Blot analysis of protein degradation.

Protocol: Co-Immunoprecipitation (Co-IP)

Materials:

  • Treated and untreated cell pellets

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-CRBN)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Lysis:

    • Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing the Lysate:

    • Incubate the lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Remove the beads using a magnetic stand and collect the pre-cleared lysate.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (or control IgG) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by western blotting, probing for both the "bait" (CRBN) and the "prey" (e.g., IKZF1) proteins.

Data Analysis:

  • The presence of the "prey" protein in the sample immunoprecipitated with the "bait" antibody (but not in the IgG control) indicates an interaction.

  • A stronger band for the "prey" protein in the drug-treated sample compared to the untreated sample demonstrates a drug-induced interaction.

Design and Synthesis of Novel Isoindolinone Derivatives

The discovery of the molecular glue mechanism has spurred significant interest in the design and synthesis of novel isoindolinone derivatives with improved potency, selectivity, and pharmacokinetic properties.[15][16] Structure-activity relationship (SAR) studies are crucial in this endeavor.

Key Structural Features and Modifications:

  • Glutarimide Ring: Essential for binding to CRBN.[8]

  • Phthaloyl Ring: Modifications to this ring can influence binding affinity and neosubstrate specificity.

  • Linker: The connection between the phthaloyl and glutarimide rings can be modified to optimize the compound's properties.

The synthesis of isoindolinone derivatives often involves multi-step reactions, with key steps including nucleophilic substitution and cyclization.[17]

In Vivo Models in Isoindolinone Research

While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are crucial for evaluating the therapeutic efficacy and safety of isoindolinone derivatives in a whole-organism context.[18][19][20]

Commonly Used In Vivo Models:

  • Human Tumor Xenografts: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[18][21] This model allows for the evaluation of the drug's effect on tumor growth in a living system.

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic mutations, more closely mimicking human cancer development.[20]

Key Endpoints in In Vivo Studies:

  • Tumor growth inhibition

  • Survival analysis

  • Pharmacokinetic and pharmacodynamic studies

  • Toxicity assessment

Future Perspectives

The field of isoindolinone-based molecular glues is rapidly evolving. Future research will likely focus on:

  • Expanding the Targetable Proteome: Identifying new neosubstrates for CRBN and developing novel molecular glues to target them.

  • Overcoming Resistance: Understanding and circumventing mechanisms of resistance to current isoindolinone therapies.

  • Developing More Selective Compounds: Designing next-generation molecular glues with improved selectivity for specific neosubstrates to minimize off-target effects.

  • Exploring New Therapeutic Areas: Investigating the potential of isoindolinone derivatives in other diseases beyond cancer.

References

Application Notes and Protocols for 5-Bromo-3,3-dimethyl-isoindolin-1-one in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and clinically approved pharmaceuticals.[1] This structural framework has demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibitory properties, establishing it as a fertile ground for drug discovery and development.[1] The introduction of a bromine substituent at the 5-position, coupled with gem-dimethyl groups at the 3-position, as seen in 5-Bromo-3,3-dimethyl-isoindolin-1-one, offers unique physicochemical properties that can modulate its biological activity and pharmacokinetic profile. While specific data on this particular derivative is emerging, the broader class of brominated isoindolinones has shown promise, particularly in oncology.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of this compound in a variety of preclinical assays. The protocols herein are designed to be robust and self-validating, with a focus on explaining the scientific rationale behind each experimental step.

Chemical and Physical Properties

A foundational understanding of the test article's properties is critical for accurate and reproducible assay performance.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNOCymitQuimica
Molecular Weight 240.10 g/mol CymitQuimica
Appearance SolidCymitQuimica
CAS Number 959756-18-4[4]
Synonyms 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one[5]

Stock Solution Preparation: For most in vitro assays, a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) is recommended. Ensure the compound is fully dissolved. Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. The final DMSO concentration in the assays should typically be kept below 0.5% to avoid solvent-induced artifacts.

I. Anticancer Activity: Cytotoxicity Assessment

The evaluation of a compound's ability to inhibit cancer cell growth is a primary step in oncology drug discovery. The MTT assay is a reliable, colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[6][7]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] By measuring the absorbance of the solubilized formazan, one can quantify the effect of the test compound on cell viability.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cancer Cells in 96-well Plate add_compound Add Compound Dilutions to Cells prep_cells->add_compound prep_compound Prepare Serial Dilutions of Compound prep_compound->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound from the 10 mM stock in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[6]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

II. Enzyme Inhibition Assays

Isoindolinone derivatives are known to inhibit various enzymes, including carbonic anhydrases and histone deacetylases (HDACs), both of which are important targets in cancer therapy.[1][8]

A. Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[9] Their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[9] A common method to assess CA inhibition is an esterase activity assay, where the enzyme hydrolyzes a substrate like 4-nitrophenyl acetate (p-NPA), producing a colored product (4-nitrophenol) that can be measured spectrophotometrically.[9]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase (hCA) isoform (e.g., hCA I or hCA II) in the assay buffer.

    • Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate in a solvent like acetonitrile.

    • Inhibitor Solutions: Prepare serial dilutions of this compound and a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 85 µL of assay buffer to all wells.

    • Add 5 µL of the inhibitor dilutions or vehicle to the respective wells.

    • Add 5 µL of the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.[9]

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the enzyme activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

B. Histone Deacetylase (HDAC) Inhibition Assay

HDACs are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a significant class of anticancer agents.[8] Fluorogenic assays are commonly used to screen for HDAC inhibitors. These assays utilize a substrate that, when deacetylated by HDAC, can be cleaved by a developer enzyme to release a fluorophore. The resulting fluorescence is proportional to the HDAC activity.

G cluster_incubation Enzyme Reaction cluster_development Signal Development cluster_detection Detection & Analysis mix_reagents Mix HDAC Enzyme, Buffer, and Compound pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate incubate_reaction Incubate for 60 mins at 37°C add_substrate->incubate_reaction add_developer Add Developer Solution (with Trypsin) incubate_reaction->add_developer incubate_developer Incubate for 15-30 mins at 37°C add_developer->incubate_developer measure_fluorescence Measure Fluorescence (Ex/Em: 360/460 nm) incubate_developer->measure_fluorescence calculate_inhibition Calculate % Inhibition and IC50 measure_fluorescence->calculate_inhibition

Caption: General workflow for a fluorogenic HDAC inhibition assay.

  • Reagent Preparation:

    • Use a commercial HDAC assay kit and follow the manufacturer's instructions for preparing the assay buffer, HDAC enzyme (e.g., HDAC1), fluorogenic substrate, and developer solution.

    • Prepare serial dilutions of this compound and a known HDAC inhibitor (e.g., Trichostatin A or Vorinostat) as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add the HDAC enzyme, assay buffer, and the isoindolinone derivative or control.

    • Incubate for 10 minutes at 37°C.[1]

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the enzymatic reaction and initiate development by adding the developer solution.

    • Incubate for 15-30 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).

    • Subtract the background fluorescence from wells without the enzyme.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

III. Kinase Inhibition Assays

Given that some isoindolinone derivatives have shown inhibitory effects on kinases like VEGFR-2, which is involved in tumor angiogenesis, it is pertinent to screen this compound against a panel of kinases.[10]

Scientific Rationale

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a specific kinase. The level of phosphorylation is then quantified, often using fluorescence-based methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

Detailed Protocol: Universal In Vitro Kinase Assay (TR-FRET)
  • Reagent Preparation:

    • Prepare the kinase, biotinylated peptide substrate, and a phospho-specific antibody labeled with a fluorescent donor (e.g., terbium) in a suitable kinase buffer.

    • Prepare streptavidin conjugated to a fluorescent acceptor (e.g., XL665).

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a suitable microplate, add the kinase, the test compound, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at room temperature or 37°C.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (terbium-labeled antibody and streptavidin-XL665).

    • Incubate to allow for binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal.

    • A decrease in the TR-FRET signal indicates inhibition of the kinase.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

IV. Neuroprotective Activity Assays

Some isoindolinone derivatives have demonstrated potential neuroprotective effects.[1] Assays to evaluate this activity often involve challenging neuronal cells with a stressor, such as hydrogen peroxide (H₂O₂), and measuring the ability of the compound to protect the cells from death.[11]

Scientific Rationale

Oxidative stress, caused by an excess of reactive oxygen species (ROS) like H₂O₂, is implicated in the pathogenesis of neurodegenerative diseases.[12] The neuroprotective potential of a compound can be assessed by its ability to mitigate H₂O₂-induced cytotoxicity in neuronal cell lines, such as SH-SY5Y or Neuro-2A.[11][13]

Detailed Protocol: H₂O₂-Induced Neurotoxicity Assay
  • Cell Culture and Treatment:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a few hours.

    • Induce neurotoxicity by adding a predetermined concentration of H₂O₂ (e.g., 100-200 µM) to the wells (excluding the untreated control).[11]

    • Incubate for 24 hours.

  • Viability Assessment:

    • Assess cell viability using the MTT assay as described in Section I.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the compound at each concentration compared to the cells treated with H₂O₂ alone.

V. Mechanism of Action Studies: Western Blotting

To understand how this compound exerts its biological effects, it is essential to investigate its impact on key cellular signaling pathways. Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[14][15][16]

Scientific Rationale

If the compound shows activity in the anticancer or enzyme inhibition assays, Western blotting can be used to determine if it modulates the expression or phosphorylation status of proteins in relevant pathways. For example, if HDAC inhibition is observed, one could look for an increase in acetylated histones. If kinase inhibition is suspected, the phosphorylation of downstream targets can be examined.

General Protocol: Western Blotting
  • Cell Lysis:

    • Treat cancer cells with this compound at its IC₅₀ concentration for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-acetyl-histone H3, anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of this compound. By systematically assessing its cytotoxicity, enzyme inhibitory potential, and neuroprotective effects, researchers can gain valuable insights into its therapeutic promise. Further investigation into its mechanism of action using techniques like Western blotting will be crucial for its continued development as a potential therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening of Isoindolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolinone Scaffold - A Privileged Structure in Modern Drug Discovery

The isoindolin-1-one, or isoindolinone, framework is a benzo-fused γ-lactam that has garnered significant interest in medicinal chemistry for decades.[1] This heterocyclic compound is a core structural motif in a wide array of naturally occurring and synthetic molecules with diverse and potent biological activities.[1][2] From anti-cancer and anti-inflammatory effects to specific enzyme inhibition, the versatility of the isoindolinone scaffold makes it a "privileged structure" for the development of novel therapeutics.[2] The amenability of this scaffold to chemical modification allows for the creation of large, diverse compound libraries, which are ideal for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.[2][3]

This guide provides an in-depth overview of the principles and practical protocols for conducting HTS assays with isoindolinone-based compound libraries. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Strategic Considerations for HTS Campaign Design

A successful HTS campaign for isoindolinone derivatives begins with careful planning. The choice of assay will be dictated by the therapeutic area and the putative biological target. The inherent diversity of the isoindolinone scaffold means it can be screened against a wide range of targets.[2][4]

Key Target Classes for Isoindolinone Screening:

  • Enzymes: Isoindolinones have shown potent inhibitory activity against various enzymes, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and poly (ADP-ribose) polymerase-1 (PARP1).[2][5][6]

  • Protein-Protein Interactions: The isoindolinone core is central to the mechanism of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase.[7][8] This makes isoindolinone libraries prime candidates for discovering novel molecular glues or ligands for Proteolysis Targeting Chimeras (PROTACs).[7][9]

  • Cellular Phenotypes: Broad, phenotype-based screens, such as cytotoxicity assays against cancer cell lines, can identify compounds with potent anti-proliferative effects without prior knowledge of the specific molecular target.[3][10]

The general workflow of an HTS campaign is a multi-step process designed to efficiently identify and validate active compounds.

HTS_Workflow Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (Z' > 0.5) Assay_Dev->Pilot_Screen Validate Robustness Primary_HTS Primary HTS Pilot_Screen->Primary_HTS Proceed to Full Library Hit_Confirmation Hit Confirmation Primary_HTS->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Confirm Activity SAR Preliminary SAR Dose_Response->SAR Establish Potency Lead_Opt Lead Optimization SAR->Lead_Opt Guide Chemical Synthesis

Caption: A typical workflow for a high-throughput screening campaign.[2][11]

Protocol 1: Cell-Based Cytotoxicity Screening

This protocol describes a foundational HTS assay to identify isoindolinone derivatives with anti-proliferative activity against cancer cell lines using a resazurin-based viability assay.[2]

Principle: Resazurin, a blue and weakly fluorescent dye, is reduced by metabolically active cells to the highly fluorescent pink compound, resorufin. The fluorescent signal is directly proportional to the number of viable cells.

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cancer cells of interest (e.g., MCF-7, A549, HepG2).[2][3]

    • Seed cells in a 384-well, clear-bottom plate at a density of 2,500-5,000 cells per well in 50 µL of complete culture medium.

    • Rationale: Optimal seeding density is crucial to ensure cells are in the logarithmic growth phase during the assay, providing a sufficient dynamic range for detecting cytotoxicity.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[2]

  • Compound Addition:

    • Prepare serial dilutions of the isoindolinone library compounds and a positive control (e.g., Doxorubicin) in culture medium.[2]

    • Expert Insight: The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]

    • Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).[2]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • Rationale: The incubation time should be sufficient to observe the compound's effect on cell proliferation. This may need to be optimized for different cell lines.

  • Resazurin Assay:

    • Add 5 µL of a sterile 0.15 mg/mL resazurin sodium salt solution to each well.[2]

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity using a plate reader with excitation at ~540-570 nm and emission at ~580-590 nm.[2]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).

    • For confirmed hits, determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation: Sample Cytotoxicity Data
Isoindolinone DerivativeIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7
Compound A8.212.5
Compound B< 1.02.3
Compound C> 50> 50
Doxorubicin (Control)0.50.8

Protocol 2: Biochemical Enzyme Inhibition Screening (Example: Carbonic Anhydrase)

This protocol outlines an HTS assay to identify isoindolinone derivatives that inhibit the activity of human carbonic anhydrases (hCA), enzymes relevant in conditions like glaucoma and epilepsy.[2][12]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 400 nm.[2]

Detailed Step-by-Step Methodology
  • Preparation:

    • Prepare working solutions of purified hCA I or hCA II, isoindolinone library compounds, and a positive control (e.g., Acetazolamide) in an appropriate assay buffer (e.g., Tris-SO₄, pH 7.4).[2]

    • Prepare a stock solution of the substrate, pNPA, in acetonitrile.[2]

  • Assay Procedure (384-well format):

    • Add 25 µL of assay buffer to each well.

    • Add 5 µL of the isoindolinone derivative solution or control to the respective wells.

    • Add 5 µL of the enzyme solution and incubate for 10 minutes at room temperature to allow for compound-enzyme binding.[2]

    • Rationale: This pre-incubation step is important for identifying time-dependent inhibitors.

  • Reaction Initiation and Detection:

    • Initiate the reaction by adding 15 µL of the pNPA substrate solution.

    • Immediately measure the absorbance at 400 nm and monitor the change in absorbance over time (kinetic read).[2]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).[2]

    • Determine the percentage of inhibition for each compound relative to the vehicle control.

    • Calculate IC₅₀ values for confirmed hits.

CA_Inhibition pNPA p-Nitrophenyl Acetate (Substrate) pNP p-Nitrophenol (Yellow Product) pNPA->pNP Hydrolysis CA Carbonic Anhydrase (Enzyme) CA->pNPA Catalyzes Isoindolinone Isoindolinone Inhibitor Isoindolinone->CA Inhibits

Caption: Mechanism of the carbonic anhydrase inhibition assay.

Protocol 3: Target Engagement Assay for Cereblon (CRBN) Ligands

This protocol describes a cell-based target engagement assay to identify isoindolinone derivatives that bind to Cereblon (CRBN), a key component of the CRL4 E3 ubiquitin ligase complex.[7][13] This is particularly relevant for the discovery of novel PROTACs and molecular glues.[7][14]

Principle: This assay relies on competitive displacement. A known PROTAC that degrades a specific target (e.g., HDAC6) is added to cells. If a test compound from the isoindolinone library binds to CRBN, it will compete with the PROTAC for CRBN binding, thereby preventing the degradation of the target protein. The level of the target protein is then measured, typically by in-cell ELISA.[13]

Detailed Step-by-Step Methodology
  • Cell Culture:

    • Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) that expresses CRBN and the target protein of the reference PROTAC.[13]

    • Seed cells in a 384-well plate.

  • Compound Pre-treatment:

    • Pre-treat the cells with the isoindolinone library compounds or a known CRBN ligand (e.g., pomalidomide) for 1 hour.[13]

    • Rationale: This allows the test compounds to enter the cells and engage with the CRBN target before the addition of the reference PROTAC.

  • PROTAC Addition:

    • Add a fixed, sub-maximal concentration of a reference CRBN-based PROTAC (e.g., an HDAC6 degrader) to the wells.[13]

    • Incubate for an additional 5 hours.[13]

  • In-Cell ELISA:

    • Fix and permeabilize the cells in the plate.

    • Probe with a primary antibody against the target protein (e.g., anti-HDAC6).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a detectable substrate and measure the signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis:

    • A high signal (i.e., high levels of the target protein) indicates that the isoindolinone compound successfully competed with the PROTAC for CRBN binding.

    • Quantify the level of target protein relative to controls to determine the binding affinity of the test compounds.

Data Presentation: Sample CRBN Target Engagement Data
CompoundTarget Protein Level (% of Control)Interpretation
Vehicle15%No competition, target degraded
Pomalidomide (1 µM)95%Strong competition, CRBN binder
Isoindolinone Hit 188%Strong competition, CRBN binder
Isoindolinone Hit 220%No significant competition

Conclusion and Future Directions

These protocols provide a robust framework for the high-throughput screening of isoindolinone derivatives. The versatility of this scaffold, combined with efficient HTS methodologies, offers a powerful approach for identifying novel therapeutics for a range of diseases, from cancer to neurological disorders.[1][2] Successful hit-to-lead campaigns will rely on careful assay selection, rigorous validation, and the integration of medicinal chemistry to explore the structure-activity relationships (SAR) of initial hits. The continued exploration of the isoindolinone chemical space promises to yield the next generation of innovative medicines.

References

Application Notes and Protocols for the Purification of 5-Bromo-3,3-dimethyl-isoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3,3-dimethyl-isoindolin-1-one is a key intermediate in medicinal chemistry and materials science, valued for its utility in the synthesis of a diverse range of biologically active compounds and functional materials. The purity of this intermediate is paramount, as even minor impurities can lead to undesirable side reactions, impact product yields, and complicate the interpretation of biological data in downstream applications.

This document provides a comprehensive guide to the post-synthesis purification of this compound. It is intended for researchers, scientists, and drug development professionals. The protocols described herein are grounded in established chemical principles and have been designed to be self-validating, ensuring the attainment of high-purity material suitable for the most demanding applications.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of this compound typically proceeds via one of two general pathways:

  • Pathway A: Bromination of a Precursor. Direct electrophilic bromination of 3,3-dimethyl-isoindolin-1-one.

  • Pathway B: Cyclization of a Brominated Precursor. Ring-closure of a pre-brominated starting material.

Each pathway presents a unique impurity profile that must be addressed during purification.

Table 1: Potential Impurities from Synthetic Pathways

Synthetic PathwayPotential ImpuritiesRationale
A: Bromination Unreacted 3,3-dimethyl-isoindolin-1-oneIncomplete reaction.
6-Bromo- and 7-Bromo- regioisomersElectrophilic aromatic substitution can occur at other positions on the benzene ring.[1]
Dibrominated speciesOver-reaction with the brominating agent.
B: Cyclization Unreacted brominated precursorsIncomplete cyclization.
Side-products from intermolecular reactionsCompeting reaction pathways.
Residual catalysts or reagentsCarryover from the reaction work-up.

A logical workflow for the purification of this compound is presented below. This workflow is designed to systematically remove the various classes of impurities.

Purification_Workflow Crude_Product Crude Product (Post-Synthesis) Aqueous_Workup Aqueous Work-up (e.g., NaHCO₃ wash) Crude_Product->Aqueous_Workup Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Aqueous_Workup->Extraction Drying Drying of Organic Phase (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification_Choice Purity Assessment (TLC/¹H NMR) Concentration->Purification_Choice Column_Chromatography Column Chromatography (For complex mixtures) Purification_Choice->Column_Chromatography Impurities close in polarity Recrystallization Recrystallization (For less complex mixtures) Purification_Choice->Recrystallization Impurities with different solubility Final_Product Pure Product (>98%) Column_Chromatography->Final_Product Recrystallization->Final_Product Characterization Final Characterization (NMR, LC-MS, MP) Final_Product->Characterization Chromatography_Principle cluster_column Silica Gel Column cluster_bands Start Mixture Applied to Column Top Elution Eluent Added Continuously Impurity_A Impurity A (Less Polar) Separation Compounds Separate Based on Polarity Elution->Impurity_A Elutes First Product Product (Intermediate Polarity) Elution->Product Elutes Second Impurity_B Impurity B (More Polar) Elution->Impurity_B Elutes Last Collection Fractions Collected Sequentially Impurity_A->Product Product->Impurity_B

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3,3-dimethyl-isoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-Bromo-3,3-dimethyl-isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3][4] The introduction of a bromine atom provides a versatile handle for further functionalization, typically through cross-coupling reactions. However, the synthesis of gem-disubstituted isoindolinones, particularly with subsequent regioselective bromination, presents distinct challenges that can lead to diminished yields and complex purification steps.[5][6]

This document provides a structured troubleshooting guide and frequently asked questions to address specific issues you may encounter.

Proposed Synthetic Pathway

The most direct and controllable route to this compound involves a two-stage process. First, the synthesis of the 3,3-dimethyl-isoindolin-1-one core, followed by a regioselective electrophilic aromatic substitution to install the bromine at the C5 position.

Synthetic_Pathway cluster_stage1 Stage 1: Isoindolinone Core Synthesis cluster_stage2 Stage 2: Regioselective Bromination start 2-tert-Butylbenzoyl Chloride intermediate 3,3-Dimethyl-isoindolin-1-one start->intermediate Intramolecular Friedel-Crafts type Cyclization product This compound intermediate->product Electrophilic Aromatic Substitution (EAS) Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impure Product) IdentifyStage Identify Synthesis Stage (Core Synthesis or Bromination?) Start->IdentifyStage CoreSynthesis Stage 1: Core Synthesis Issues IdentifyStage->CoreSynthesis Bromination Stage 2: Bromination Issues IdentifyStage->Bromination LowCyclization Low Cyclization Yield? Incomplete Reaction? CoreSynthesis->LowCyclization Purification Purification Difficulty? CoreSynthesis->Purification NoBromination No/Incomplete Bromination? Bromination->NoBromination WrongIsomer Poor Regioselectivity? (Mixture of Isomers) Bromination->WrongIsomer Degradation Product Degradation? Bromination->Degradation Analyze Consult Specific Troubleshooting Q&A Below LowCyclization->Analyze Purification->Analyze NoBromination->Analyze WrongIsomer->Analyze Degradation->Analyze

References

Troubleshooting common side reactions in isoindolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of isoindolinones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues in your own work.

This resource is structured to help you quickly find solutions, from frequently encountered issues to more complex side reactions requiring in-depth troubleshooting.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses common problems that can often be resolved with minor adjustments to the reaction setup or conditions.

Q1: My reaction yield is very low, or the reaction is not proceeding. What are the primary factors to check?

A1: Low or no yield is a frequent issue stemming from several core factors. Systematically evaluating these points can often identify the culprit.

  • Substrate Reactivity: The electronic nature of your aromatic ring is critical. Isoindolinone synthesis often involves an intramolecular electrophilic attack on the aromatic ring.[1] Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ can deactivate the ring, hindering or preventing cyclization. Conversely, electron-donating groups (EDGs) facilitate the reaction.

  • Reagent Quality and Stoichiometry: Ensure all reagents are pure and anhydrous, especially in moisture-sensitive reactions like those using dehydrating agents (e.g., POCl₃, P₂O₅) or organometallics.[1] Verify the stoichiometry; an insufficient amount of a key reagent or catalyst is a common oversight.

  • Steric Hindrance: Bulky substituents near the reaction centers can impede the necessary bond formations for cyclization.[2][3] Significant steric hindrance may require more forcing conditions (higher temperatures, longer reaction times) or a different synthetic strategy altogether.

  • Temperature and Reaction Time: Many isoindolinone syntheses require specific temperature profiles. If the temperature is too low, the activation energy barrier may not be overcome. If it's too high, decomposition or side reactions can occur. Ensure you are following the recommended temperature and time for your specific methodology.

Problem Potential Cause Quick Solution
Low or No ConversionDeactivated aromatic ring (EWGs present)Use stronger catalysts or more forceful conditions (e.g., higher temperature, stronger dehydrating agents like P₂O₅/POCl₃).[1]
Insufficient reagent/catalystVerify calculations and ensure accurate stoichiometry. Use fresh, high-purity reagents.
Steric hindrance near the reaction siteIncrease reaction temperature and/or time. Consider a less sterically hindered starting material if possible.[2]
Reaction temperature too lowGradually increase the reaction temperature while monitoring with TLC or LC-MS for product formation and byproduct generation.
Q2: I'm observing multiple spots on my TLC/LC-MS, indicating significant byproduct formation. What are the likely side reactions?

A2: The formation of multiple products points to competing reaction pathways. The nature of these byproducts depends heavily on your specific synthetic route.

  • Intermolecular Reactions: If concentration is too high, intermolecular reactions (e.g., dimer formation) can compete with the desired intramolecular cyclization.

  • Incomplete Cyclization/Hydrolysis: Unstable intermediates may revert to starting materials or undergo hydrolysis if trace amounts of water are present, especially under harsh acidic or basic conditions.

  • Over-oxidation/Reduction: If your synthesis involves redox steps (e.g., oxidation of a 3,4-dihydroisoquinoline intermediate), over-oxidation can lead to phthalimides, while over-reduction of other functional groups can also occur.[4]

  • Rearrangement Products: Under certain conditions, intermediates can undergo rearrangements to form undesired isomers.

A logical first step is to characterize the major byproducts by mass spectrometry to gain insight into their structures and deduce the problematic reaction pathway.

Q3: My final product is a racemic mixture, but I was expecting an enantiomerically enriched product. What could have caused the loss of stereochemistry?

A3: Racemization is a critical issue in asymmetric synthesis. In the context of isoindolinones, it often occurs when a stereocenter is adjacent to a carbonyl group or another acidifying group.

The most common cause is the presence of a base, which can deprotonate the stereogenic center, leading to a planar enolate (or similar intermediate) that can be protonated from either face, resulting in racemization. This can sometimes occur via a retro-aza-Michael reaction mechanism under basic conditions.[5]

To mitigate this:

  • Control Basicity: Use the minimum effective amount of a non-nucleophilic base.

  • Lower Temperature: Perform the reaction and workup at lower temperatures to reduce the rate of epimerization.

  • Screen Solvents: The choice of solvent can influence the stability of the stereocenter.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and solutions for more complex and persistent side reactions.

Guide 1: Managing Base-Induced Side Reactions and Decomposition

The choice and amount of base can be a double-edged sword in isoindolinone synthesis. While necessary to initiate certain reactions, an inappropriate base or excess concentration can catalyze a host of side reactions.[6]

The Problem: You are performing a base-mediated cyclization. Instead of the desired isoindolinone, you isolate rearranged products, hydrolyzed starting materials, or a complex mixture of unidentifiable compounds. For example, using a strong nucleophilic base might lead to attack at a carbonyl or other electrophilic center, while an excess of even a non-nucleophilic base can promote elimination or decomposition pathways. In one documented case, using triethylamine (a nitrogen base) completely halted the reaction, whereas a few drops of methanolic KOH initiated it; however, increasing the amount of KOH led to undesired side reactions.[6]

Causality and Mechanism: The core issue is a lack of selectivity. The base, intended for a specific proton abstraction, begins to interact with other acidic protons or electrophilic sites in the molecule.

cluster_0 Desired Pathway cluster_1 Side Reaction Pathway cluster_2 Side Reaction Pathway 2 A Starting Material B Specific Deprotonation A->B Optimal Base Concentration C Intramolecular Cyclization B->C D Isoindolinone Product C->D E Starting Material F Non-Specific Deprotonation E->F Excess Base G Elimination / Rearrangement F->G H Decomposition / Byproducts G->H I Starting Material J Nucleophilic Attack I->J Nucleophilic Base (e.g., OH-) K Hydrolysis / Ring Opening J->K

Caption: Base-mediated reaction pathways in isoindolinone synthesis.

Protocol: Optimizing Base Conditions
  • Reagent Selection: Start with a non-nucleophilic base (e.g., DBU, K₂CO₃, Cs₂CO₃). If a stronger base is needed, consider lithium or potassium bis(trimethylsilyl)amide (LiHMDS, KHMDS), which are sterically hindered.[4]

  • Stoichiometry Screen: Set up a series of small-scale reactions with varying base equivalents (e.g., 1.1, 1.5, 2.0, 2.5 eq.).

  • Controlled Addition: Add the base dropwise at a low temperature (e.g., 0 °C or -78 °C) to the solution of the starting material. This minimizes localized high concentrations of the base that can trigger side reactions.

  • Temperature Control: After addition, allow the reaction to warm slowly to the target temperature.

  • Reaction Monitoring: Monitor each reaction closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes). Note the time to completion and the byproduct profile for each condition.

  • Quenching: Once the reaction is complete, quench it carefully with a mild acid (e.g., saturated NH₄Cl solution) to neutralize the excess base and prevent further reactions during workup.

  • Analysis: Compare the yield and purity of the desired product from each reaction to identify the optimal base and stoichiometry.

Guide 2: Preventing Formation of Halogenated Aromatic Byproducts

In syntheses starting from halogenated precursors, particularly those involving high temperatures and harsh reagents, cleavage of functional groups followed by further reaction can be a significant issue.

The Problem: A notable example occurs in the industrial synthesis of certain isoindolinone pigments from tetrachlorophthalic anhydride (TCPA). An uncontrolled side reaction is the formation of hexachlorobenzene (HCB), a toxic and persistent environmental pollutant.[7] This occurs from the cleavage of the anhydride linkage, followed by halogenation of the benzene ring.[7]

Causality and Mechanism: This side reaction is driven by thermal decomposition and the presence of a halogenating agent. The high temperatures required for the main reaction provide the activation energy for the cleavage of the anhydride, creating a reactive intermediate that is susceptible to further halogenation by reagents like phosphorus pentachloride, which may be used in the process.[7]

G start Tetrachlorophthalic Anhydride (TCPA) intermediate Desired Intermediate (e.g., TCCMB) start->intermediate Desired Reaction Path (Controlled Temp) cleavage Anhydride Cleavage start->cleavage Side Reaction (High Temp, PCl5) product Isoindolinone Pigment intermediate->product byproduct Hexachlorobenzene (HCB) cleavage->byproduct Further Halogenation

Caption: Competing pathways in the synthesis of isoindolinone pigments.

Mitigation Strategies
  • Temperature Optimization: The most critical parameter is temperature. The process must be optimized to find the minimum temperature at which the desired reaction proceeds at an acceptable rate while minimizing the rate of the decomposition side reaction.[8]

  • Alternative Reagents: Investigate if harsher reagents (like PCl₅) can be replaced with milder alternatives that are less likely to promote cleavage and secondary halogenation.

  • Process Control: In a scaled-up process, ensure uniform heating to avoid "hot spots" in the reactor where the temperature might significantly exceed the target, accelerating the side reaction.

  • Impurity Profiling: Proactively monitor for the formation of HCB and other related impurities using sensitive analytical techniques like GC-MS.[9] Early detection allows for process adjustments before significant quantities of the byproduct are formed.

Guide 3: Troubleshooting Transition-Metal Catalyzed Cross-Coupling Cascades

Modern isoindolinone synthesis heavily relies on transition-metal catalysis (e.g., Pd, Rh, Ru, Cu) to construct the core via C-H activation, carbonylation, or annulation strategies.[10][11] These powerful methods can also introduce unique side reactions.

The Problem: In a transition-metal-catalyzed reaction, you observe low yields of the desired isoindolinone along with significant amounts of homocoupled starting materials, reduced (or oxidized) starting materials, or catalyst decomposition (e.g., palladium black).

Causality and Common Pitfalls:

  • Homocoupling: This occurs when two molecules of the same starting material couple with each other. It often competes with the desired cross-coupling and can be favored by incorrect ligand choice or reaction conditions.

  • β-Hydride Elimination: A common off-cycle pathway in palladium catalysis that can lead to olefin byproducts and catalyst deactivation.

  • Ligand Decomposition or Mismatch: The ligand is crucial for stabilizing the metal center and controlling its reactivity. An inappropriate or unstable ligand can lead to catalyst death and a plethora of side reactions.

  • Oxidant/Reductant Issues: Many catalytic cycles require a specific oxidant or reductant. An incorrect choice or stoichiometry can disrupt the cycle.

Troubleshooting Workflow for Catalytic Reactions

start Low Yield in Catalytic Reaction check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst/Ligand Source and Activity start->check_catalyst screen_ligands Screen Different Ligands check_catalyst->screen_ligands If problem persists screen_solvents Screen Solvents check_catalyst->screen_solvents If problem persists screen_temp Optimize Temperature check_catalyst->screen_temp If problem persists change_catalyst Change Metal Catalyst (e.g., Pd to Rh) screen_ligands->change_catalyst If still no improvement change_oxidant Change Oxidant/ Reductant screen_ligands->change_oxidant If still no improvement

Caption: Decision tree for troubleshooting catalytic isoindolinone synthesis.

Experimental Optimization Table

When troubleshooting, it is crucial to change only one variable at a time.

Variable Parameters to Test Rationale / Expected Outcome
Ligand Buchwald ligands (e.g., SPhos, XPhos), Phosphines (e.g., P(tBu)₃), NHCsThe ligand controls the coordination sphere of the metal, influencing reductive elimination vs. side reactions like β-hydride elimination.
Solvent Toluene, Dioxane, DMF, DMAcSolvent polarity and coordinating ability can dramatically affect catalyst stability and solubility of intermediates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Organic bases (e.g., DBU)The base is often involved in the catalytic cycle (e.g., deprotonation). Its strength and solubility are critical.
Temperature Room Temp, 60 °C, 80 °C, 110 °CHigher temperatures can overcome activation barriers but may also increase catalyst decomposition or byproduct formation.

By methodically addressing these common and complex issues, researchers can significantly improve the efficiency, yield, and purity of their isoindolinone syntheses, accelerating progress in drug discovery and development.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromo-3,3-dimethyl-isoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 5-Bromo-3,3-dimethyl-isoindolin-1-one. Our guidance is rooted in established mechanistic principles and field-proven strategies to help you navigate the complexities of your synthetic challenges.

Introduction to Coupling with this compound

This compound is a valuable building block in medicinal chemistry. The bromine atom at the 5-position provides a handle for introducing a wide range of molecular complexity through palladium-catalyzed cross-coupling reactions. However, the electron-rich nature of the isoindolinone ring system and the steric hindrance imparted by the gem-dimethyl group can present unique challenges. This guide will address these issues across four major classes of coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

General Troubleshooting: The Foundations of Successful Coupling

Before delving into reaction-specific issues, it's crucial to ensure the fundamentals of your experimental setup are sound. Many reaction failures can be traced back to common oversights.

Q1: My cross-coupling reaction is showing low or no conversion. What are the first things I should check?

A1: When faced with a sluggish or failed reaction, a systematic check of your foundational parameters is the most effective first step.

  • Reagent Quality: Ensure all starting materials, especially the boronic acid/ester (for Suzuki), amine (for Buchwald-Hartwig), or alkyne (for Sonogashira), are pure. Solvents and bases must be anhydrous, as water can interfere with the catalytic cycle and promote side reactions like protodeboronation in Suzuki couplings.[1][2]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[2] Ensure your reaction vessel is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst Activity: The palladium source and ligands are the heart of the reaction. If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. For phosphine ligands, ensure they have not been oxidized during storage.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl or vinyl-aryl structures. When coupling this compound, the electron-rich nature of the heterocyclic ring can slow the oxidative addition step, often requiring more specialized catalytic systems.

Q2: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but the yield is poor. What are the likely causes and how can I improve it?

A2: Low yields in the Suzuki coupling of this substrate often stem from an inefficient catalyst system or competing side reactions.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this electron-rich and somewhat hindered substrate.[1] Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of a highly reactive monoligated Pd(0) species.[3] Consider screening ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be effective.

  • Base Selection: The choice of base is critical for the transmetalation step. For challenging couplings, stronger, non-nucleophilic bases are often required.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1] Stronger bases like sodium tert-butoxide can be effective but may not be compatible with all functional groups.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source, which can be exacerbated by excess water or strong bases.[1] To mitigate this, consider using boronic esters (e.g., pinacol esters), which are more stable.[1] Running the reaction under anhydrous conditions with a fluoride source like CsF or KF can also be beneficial.

Suggested Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) with XPhos (2-4 mol%)Bulky, electron-rich ligand promotes oxidative addition.
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base effective for challenging couplings.[1]
Solvent Dioxane/H₂O (10:1) or TolueneAprotic polar solvents are generally effective.[1]
Temperature 80-110 °CHigher temperatures are often needed for less reactive aryl bromides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of aryl amines. The success of this reaction with this compound is highly dependent on the choice of ligand and base.

Q3: My Buchwald-Hartwig amination is not proceeding. How should I troubleshoot this?

A3: Failure in this reaction is often due to an inappropriate choice of ligand, base, or solvent for your specific amine coupling partner.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial. For sterically hindered primary amines or less nucleophilic anilines, bulky biaryl phosphine ligands are often necessary.[4] For secondary amines, bidentate ligands like BINAP or DPPF can be effective.[5]

  • Base and Solvent Compatibility: The choice of base is highly dependent on the pKa of the amine and the solvent used. Strong bases like NaOtBu are commonly used in nonpolar solvents like toluene.[6] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ in polar aprotic solvents like dioxane may be more suitable.[7] Organic bases like DBU are generally not effective in nonpolar solvents for this reaction.[6]

  • Side Reactions: A common side reaction is the hydrodehalogenation of the aryl bromide. This can sometimes be minimized by changing the ligand or using a weaker base.

Suggested Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., XPhos, RuPhos) (2-4 mol%)Bulky, electron-rich ligands are effective for a broad range of amines.[5]
Base NaOtBu (1.2-1.5 equivalents) or Cs₂CO₃ (2 equivalents)Choice depends on the amine and functional group tolerance.[7]
Solvent Toluene or DioxaneCommon and effective solvents for this transformation.
Temperature 80-110 °CElevated temperatures are typically required.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction is used to couple terminal alkynes with aryl halides. For sterically hindered substrates like this compound, optimizing the catalyst system is key to achieving good yields.

Q4: I am having trouble with the Sonogashira coupling of my isoindolinone. What should I consider?

A4: The primary challenges with hindered substrates in Sonogashira coupling are slow oxidative addition and competing alkyne homocoupling (Glaser coupling).[8]

  • Copper-Free vs. Copper-Catalyzed: While the traditional Sonogashira reaction uses a copper(I) co-catalyst, this can promote Glaser coupling.[8] For cleaner reactions, especially with valuable or sensitive substrates, a copper-free protocol is often preferred.[8][9]

  • Ligand Selection: For sterically demanding aryl bromides, bulky and electron-rich phosphine ligands are highly effective.[8][10] These ligands facilitate the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.[8] N-heterocyclic carbene (NHC) ligands have also shown great promise in these systems.[9]

  • Base and Solvent: A strong amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.[11] Aprotic polar solvents like DMF or THF are also commonly employed.

Suggested Starting Conditions for Sonogashira Coupling
ParameterRecommendationRationale
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) with CuI (1-3 mol%) (Traditional) or a Pd/NHC complex (Copper-Free)NHC ligands can be particularly effective for hindered substrates.[9]
Base Et₃N or DIPEA (2-5 equivalents)Acts as both a base and a solvent.
Solvent DMF or THFGood solvents for dissolving the reactants.
Temperature Room Temperature to 80 °CMilder conditions are often possible, but heating may be required.

Heck Reaction: Alkenylation of the Aryl Bromide

The Heck reaction allows for the formation of a new carbon-carbon bond between the aryl bromide and an alkene. A study on the closely related 5-bromo-1,1,3,3-tetramethylisoindoline provides a strong precedent for the feasibility of this reaction.[12]

Q5: What are the key parameters for a successful Heck reaction with this compound?

A5: The key to a successful Heck reaction lies in the choice of catalyst, base, and additives, which influence the regioselectivity and efficiency of the coupling.

  • Catalyst System: A simple palladium source like Pd(OAc)₂ is often sufficient. The addition of a phosphine ligand, such as PPh₃ or a more electron-rich phosphine, can improve catalyst stability and turnover.

  • Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is typically used to neutralize the HBr generated during the reaction.[13]

  • Additives: In some cases, additives like a phase-transfer catalyst (e.g., n-Bu₄NBr) can be beneficial, especially under "Jeffery conditions".

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly used.

Suggested Starting Conditions for Heck Reaction
ParameterRecommendationRationale
Catalyst Pd(OAc)₂ (2-5 mol%) with PPh₃ (4-10 mol%)A common and effective catalyst system.
Base K₂CO₃ (2 equivalents) or Et₃N (3 equivalents)Neutralizes the acid byproduct.[13]
Solvent DMF or NMPHigh-boiling polar solvents are typically used.
Temperature 100-140 °CHigh temperatures are generally required for the Heck reaction.

Visualizing the Catalytic Cycles

To aid in understanding the fundamental steps of these reactions, the following diagrams illustrate the generalized catalytic cycles.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-C≡C-Cu Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R R-C≡C-H R-C≡C-H Cu(I) Acetylide Formation Cu(I) Acetylide Formation R-C≡C-H->Cu(I) Acetylide Formation Cu(I), Base R-C≡C-Cu R-C≡C-Cu Cu(I) Acetylide Formation->R-C≡C-Cu

Caption: Generalized Catalytic Cycles for Sonogashira Coupling.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Olefin Insertion Olefin Insertion Ar-Pd(II)-X(L2)->Olefin Insertion Alkene R-Pd(II)-X(L2) R-Pd(II)-X(L2) Olefin Insertion->R-Pd(II)-X(L2) β-Hydride Elimination β-Hydride Elimination R-Pd(II)-X(L2)->β-Hydride Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) β-Hydride Elimination->H-Pd(II)-X(L2) Product Product β-Hydride Elimination->Product H-Pd(II)-X(L2)->Pd(0)L2 Base

Caption: Generalized Catalytic Cycle for Heck Reaction.

Conclusion

Optimizing cross-coupling reactions with this compound requires a careful and systematic approach. By understanding the key parameters that influence each type of reaction and anticipating potential side reactions, researchers can significantly improve their chances of success. This guide provides a starting point for troubleshooting and optimization, but it is important to remember that empirical screening of catalysts, ligands, bases, and solvents is often necessary to identify the ideal conditions for a specific transformation.

References

How to improve the solubility of 5-Bromo-3,3-dimethyl-isoindolin-1-one for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

5-Bromo-3,3-dimethyl-isoindolin-1-one is a bicyclic organic compound belonging to the isoindolinone class.[1][2] Like many heterocyclic compounds developed in drug discovery, it is a solid at room temperature with a molecular weight of approximately 240.1 g/mol .[3][4] Structurally, it possesses a hydrophobic core owing to its fused ring system, which often leads to poor aqueous solubility. This presents a significant hurdle for researchers performing in vitro assays, as uniform dissolution in aqueous buffers is critical for obtaining accurate and reproducible experimental results.

This guide provides a systematic, question-driven approach to enhancing the solubility of this compound. We will explore the causal factors behind solubility issues and provide validated, step-by-step protocols to overcome them, ensuring the integrity of your downstream experiments.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section is designed as a logical workflow to diagnose and solve solubility problems.

Q1: I've observed that this compound is poorly soluble in my aqueous assay buffer. Why is this happening and what's the first step?

Answer: The poor aqueous solubility is characteristic of the isoindolinone scaffold, which is largely nonpolar.[1][5] The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This allows you to introduce the compound into your aqueous assay medium via dilution, keeping the final organic solvent concentration low enough to be non-toxic to your biological system (e.g., cells or enzymes).[6][7]

Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its powerful solubilizing properties for a wide range of organic molecules.[8]

Workflow for Initial Solubility Testing:

start Start: Weigh Compound prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dissolve Vortex / Gentle Sonication prep_stock->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect success Stock Solution Ready (Store at -20°C / -80°C) inspect->success Yes fail Compound Insoluble in 100% DMSO inspect->fail No troubleshoot Proceed to Advanced Solubilization (Q3) fail->troubleshoot

Caption: Initial workflow for preparing a DMSO stock solution.

Q2: My compound dissolved in 100% DMSO, but it precipitates when I add it to my cell culture medium. What's the cause and how do I fix it?

Answer: This is a classic problem known as "carryover" or precipitation upon dilution. While your compound is soluble in a high concentration of organic solvent, the drastic polarity shift upon introduction to the aqueous buffer causes it to crash out of solution. The key is to control the dilution process and respect the solvent tolerance of your assay.

Causality: The final concentration of DMSO in your assay is the critical parameter. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, with many sensitive cell lines requiring concentrations at or below 0.1% to avoid cytotoxicity.[9][10][11] Exceeding this limit can lead to artifacts unrelated to your compound's activity.[12][13]

Solution: Serial Dilution & Co-Solvent Systems Instead of a single large dilution, perform a serial dilution of your high-concentration stock. A co-solvent system, where a less harsh, water-miscible solvent is used, can also help bridge the polarity gap.[14][15]

Solvent SystemRecommended Final Conc.ProsCons
DMSO < 0.5% (ideal < 0.1%) Excellent solubilizing power for hydrophobic compounds.Can be toxic to cells at higher concentrations.[12] May affect protein conformation.
Ethanol < 1%Less toxic than DMSO for many cell lines. Volatile.Weaker solvent than DMSO; may not be sufficient.
PEG 400 < 1%Good solubilizer, generally low toxicity.Can be viscous. May interfere with some assay readouts.
Pluronic® F-68 0.01% - 0.1%Non-ionic surfactant that can prevent aggregation. Low toxicity.Can form micelles which may sequester the compound.[14]
Q3: I've minimized the final DMSO concentration, but I still see precipitation at my desired therapeutic concentration. What other strategies can I employ?

Answer: If optimizing the solvent system is insufficient, you can turn to formulation enhancers that directly interact with the compound to improve its aqueous solubility. The most common and effective of these are cyclodextrins.[16]

Mechanism of Action: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They act as "molecular buckets," encapsulating the hydrophobic drug molecule (the "guest") within their nonpolar core, while the hydrophilic exterior allows the entire host-guest complex to remain soluble in water.[19][20]

cluster_0 Aqueous Environment Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Recommended Cyclodextrins:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Widely used due to its high aqueous solubility and low toxicity.

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): Often used in pharmaceutical formulations for its ability to form highly stable complexes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound (MW: ~240.1 g/mol ) needed for your desired volume of 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L * Volume (L) * 240.1 g/mol

    • Example for 1 mL: 10 * 0.001 * 240.1 = 2.401 mg

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized glass vial.

  • Dissolution: Add the required volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate in a water bath for 5-10 minutes.[21]

  • Verification: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.[22]

Protocol 2: Using HP-β-CD for Enhanced Solubility

This protocol is for preparing a 1 mM working solution of the compound in an assay buffer containing cyclodextrin.

  • Prepare Cyclodextrin Buffer: Prepare your standard assay buffer (e.g., PBS or cell culture medium). Add HP-β-CD to a final concentration of 2-10% (w/v). Stir until fully dissolved. The required concentration will be compound-specific and may require optimization.

  • Prepare Compound Stock: Create a high-concentration stock of your compound in DMSO (e.g., 100 mM).

  • Dilution: While vortexing the cyclodextrin buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration (e.g., add 10 µL of 100 mM stock to 990 µL of buffer for a 1 mM final concentration).

  • Equilibration: Allow the solution to mix at room temperature for at least 30-60 minutes to facilitate the formation of the inclusion complex.[23]

  • Final Check: Visually inspect the solution for any signs of precipitation before use.

Frequently Asked Questions (FAQs)

Q: What is the absolute maximum concentration of DMSO I can use in my cell assay? A: This is highly cell-line dependent.[12] While some robust lines can tolerate up to 1% or even 2% for short durations, it is best practice to keep the final concentration ≤0.5%.[11][13] Always run a "vehicle control" (assay medium + same final concentration of DMSO, without your compound) to ensure the solvent itself is not affecting the results.[9]

Q: Can I use heating to help dissolve the compound? A: Gentle heating can be used as a last resort but is generally not recommended as it can degrade the compound. If you must use heat, do so sparingly (e.g., 37°C for a short period) and always assess the stability of your compound afterward. Sonication is a safer alternative.

Q: How does pH affect the solubility of this compound? A: The isoindolinone structure contains a lactam (a cyclic amide). While amides are generally neutral, extreme pH values could potentially hydrolyze the ring, destroying the compound. It is best to start with buffers in the physiological pH range (6.8-7.6) unless you have specific structural information suggesting an ionizable group.[5]

Q: What are the visual signs of compound precipitation in my assay plate? A: Look for a cloudy or hazy appearance in the well, a visible film on the surface of the medium, or small, needle-like crystals that can be observed under a microscope. Precipitation can lead to inaccurate and non-reproducible data.

References

Stability issues of 5-Bromo-3,3-dimethyl-isoindolin-1-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-Bromo-3,3-dimethyl-isoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges when working with this compound in aqueous solutions. While specific hydrolysis data for this compound is not extensively published, the isoindolinone core, containing a lactam ring, provides a basis for understanding its potential stability profile. The stability of lactams is well-known to be influenced by factors such as pH and temperature.[1][2] This guide provides a framework for identifying and troubleshooting stability issues through a series of frequently asked questions and detailed experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. Could this be a stability issue?

A1: Inconsistent assay results are a common indicator of compound instability. This compound, containing a lactam functional group, may be susceptible to hydrolysis in aqueous solutions, especially under non-optimal pH or elevated temperatures.[1] Degradation of the parent compound would lead to a lower effective concentration and, consequently, variable experimental outcomes. We recommend performing a preliminary stability check of your compound in the assay buffer.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The most probable degradation pathway for isoindolinone structures in aqueous media is the hydrolysis of the lactam (cyclic amide) bond.[2] This reaction is typically catalyzed by acidic or basic conditions and results in the opening of the five-membered ring to form a carboxylic acid derivative.

Below is a diagram illustrating the likely hydrolytic degradation of this compound.

G cluster_0 Aqueous Environment (H₂O) cluster_1 This compound cluster_2 Degradation Product C10H10BrNO This compound Degradation_Product 2-(1-carboxy-1-methylethyl)-4-bromobenzoic acid C10H10BrNO->Degradation_Product Lactam Hydrolysis (Acid or Base Catalyzed)

Caption: Probable hydrolytic degradation of this compound.

Q3: What is the optimal pH for storing aqueous solutions of this compound?

A3: While the optimal pH for this specific compound has not been published, many β-lactam containing molecules exhibit a U-shaped pH-stability profile, with maximum stability typically observed between pH 4 and 7.[1] Extreme acidic or alkaline conditions are likely to accelerate hydrolysis.[2] We strongly recommend performing a pH-dependent stability study to determine the optimal pH for your specific experimental conditions.

Q4: How does temperature affect the stability of this compound?

A4: As with most chemical reactions, the rate of hydrolysis of the lactam ring is expected to increase with temperature. For short-term storage of aqueous solutions, refrigeration (2-8 °C) is advisable. For long-term storage, consider preparing aliquots of a stock solution in a suitable organic solvent and storing them at -20 °C or -80 °C. Thaw and dilute into your aqueous buffer immediately before use.

Q5: Can components of my buffer system affect the stability of the compound?

A5: Yes, certain buffer components can potentially catalyze the degradation of your compound. For instance, metal ions have been shown to catalyze the degradation of some lactams.[2] If you suspect buffer interference, it is advisable to test the stability of this compound in a simplified buffer system or in purified water adjusted to the desired pH.

II. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity over time Compound degradation in aqueous solution.Perform a time-course stability study using an appropriate analytical method (e.g., HPLC) to quantify the parent compound at different time points.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) Formation of degradation products.Attempt to identify the degradation products using LC-MS/MS. This can help confirm the degradation pathway.
Poor reproducibility between experiments Inconsistent compound concentration due to on-bench degradation.Prepare fresh solutions of the compound for each experiment from a frozen stock. Minimize the time the compound spends in aqueous buffer at room temperature.
Precipitation of the compound in aqueous buffer Poor solubility.Determine the aqueous solubility of the compound. Consider using a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution before diluting into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

III. Experimental Protocols

These protocols provide a framework for investigating the stability of this compound.

Protocol 1: pH-Dependent Stability Study

This study will help determine the optimal pH for the stability of your compound in an aqueous solution.

Materials:

  • This compound

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC or LC-MS system

  • Incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • For each pH to be tested, dilute the stock solution into the corresponding buffer to a final concentration of 10 µg/mL.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration.

  • Incubate the remaining solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze by HPLC.

  • Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Protocol 2: Temperature-Dependent Stability Study

This study will assess the impact of temperature on the stability of your compound.

Materials:

  • This compound

  • Buffer at the optimal pH (determined from Protocol 1)

  • HPLC or LC-MS system

  • Incubators or water baths set at different temperatures (e.g., 4 °C, 25 °C, 37 °C)

Procedure:

  • Prepare a bulk solution of this compound in the optimal pH buffer to a final concentration of 10 µg/mL.

  • Distribute the solution into separate vials for each temperature and time point.

  • Analyze an aliquot at t=0 to establish the initial concentration.

  • Place the vials in their respective temperature-controlled environments.

  • At scheduled time points, remove a vial from each temperature and analyze its contents by HPLC.

  • Plot the percentage of the remaining parent compound against time for each temperature to determine the degradation kinetics at different temperatures.

Protocol 3: General HPLC Method for Analysis

This method can be used as a starting point for quantifying this compound and its potential degradation products. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Workflow for a Stability Study:

G cluster_0 Stability Study Workflow Start Prepare Stock Solution in Organic Solvent Dilute Dilute into Aqueous Buffers (Varying pH or Temperature) Start->Dilute T0 Analyze t=0 Sample (Initial Concentration) Dilute->T0 Incubate Incubate Samples T0->Incubate Timepoints Analyze Samples at Pre-defined Time Points Incubate->Timepoints Analyze Analyze Data: Plot % Remaining vs. Time Timepoints->Analyze End Determine Optimal Conditions Analyze->End

Caption: A generalized workflow for conducting a stability study.

IV. References

  • Stability of β-lactam antibiotics in bacterial growth media - PMC - PubMed Central. Available at: --INVALID-LINK--

  • 959756-18-4|this compound - BLDpharm. Available at: --INVALID-LINK--

  • Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Available at: --INVALID-LINK--

  • Degradation of β-lactam antibiotics - ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of 5-Bromo-3,3-dimethyl-isoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3,3-dimethyl-isoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable synthetic intermediate. The isoindolinone core is a privileged scaffold in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications and data integrity.[1] This document provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address problems that may arise during the purification of this compound.

Chromatography Challenges

Question 1: I'm performing column chromatography, but my product is co-eluting with an impurity that has a very similar Rf value. How can I improve the separation?

Answer: This is a common challenge, especially with byproducts that are structurally similar to the target compound. Here is a systematic approach to improving resolution:

  • Optimize the Mobile Phase:

    • Reduce Polarity: If the Rf values are high (e.g., > 0.4), decreasing the polarity of your eluent will increase the interaction of the compounds with the silica gel, leading to better separation. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane.[2]

    • Change Solvent Selectivity: If simply adjusting the polarity isn't effective, switching one of the solvents can alter the separation mechanism. The "like dissolves like" principle applies here; different solvents will have different interactions (e.g., dipole-dipole, hydrogen bonding) with your compounds. Try replacing ethyl acetate with dichloromethane (DCM) or acetone. A ternary system (e.g., hexane/DCM/ethyl acetate) can also provide unique selectivity.

  • Fine-tune the Stationary Phase:

    • Use a Finer Mesh Silica: If you are using standard 60 Å, 70-230 mesh silica, switching to a higher-purity, smaller particle size (e.g., 230-400 mesh) can increase the number of theoretical plates and improve resolution.

    • Consider Alternative Stationary Phases: For challenging separations, consider alumina (basic or neutral) or a bonded-phase silica like diol or cyano, which offer different selectivities compared to standard silica gel.

  • Improve Column Technique:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel. This creates a more concentrated starting band and can significantly improve resolution.

    • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the path length and allows for more equilibration between the mobile and stationary phases.[2]

Question 2: My product is streaking or "tailing" on the TLC plate and during column chromatography. What causes this and how can I fix it?

Answer: Tailing is often caused by strong interactions between your compound and the stationary phase, or by overloading the column. The lactam moiety in your isoindolinone can interact with acidic silanol groups on the silica surface.

  • Check for Overloading: Ensure you are not applying too much sample to your TLC plate or column. For column chromatography, a general rule is to load 1-5% of crude material by weight relative to the silica gel.[2]

  • Modify the Mobile Phase:

    • Add a Polar Modifier: Adding a small amount of a more polar solvent can help to reduce tailing. For example, adding 0.5-1% methanol or acetic acid to your eluent can often resolve this issue.

    • Add a Competing Base: If the tailing is due to interaction with acidic silica, adding a small amount of a non-nucleophilic base like triethylamine (TEA) (e.g., 0.1-0.5%) to your mobile phase can neutralize the active sites on the silica gel, leading to more symmetrical peaks.[3]

  • Consider the Compound's Stability: While the isoindolinone ring is generally stable, confirm that your compound is not degrading on the silica gel.[4] You can test this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.

Recrystallization Issues

Question 1: I'm having trouble finding a single solvent that is suitable for recrystallizing this compound. What should I do?

Answer: It is common for a single solvent not to have the ideal solubility profile (highly soluble when hot, poorly soluble when cold). In this case, a two-solvent (or co-solvent) system is the best approach.[5]

Workflow for Selecting a Co-Solvent System:

  • Find a "Good" Solvent: Identify a solvent in which your compound is very soluble, even at room temperature. For an aromatic amide like this, solvents like dichloromethane (DCM), ethyl acetate, or acetone are good candidates.[3]

  • Find a "Poor" Solvent: Identify a solvent in which your compound is poorly soluble, even when hot. This will often be a non-polar solvent like hexane or heptane. The "good" and "poor" solvents must be miscible.

  • Perform the Recrystallization:

    • Dissolve your crude compound in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (the saturation point).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Solvent Type "Good" Solvents (High Solubility) "Poor" Solvents (Low Solubility) Potential Co-Solvent Pairs
Polar Aprotic Acetone, Ethyl Acetate, THFHexane, HeptaneAcetone/Hexane, Ethyl Acetate/Hexane
Protic Ethanol, Methanol, IsopropanolWater, HexaneEthanol/Water, Isopropanol/Hexane
Chlorinated Dichloromethane (DCM)Hexane, PentaneDCM/Hexane

Question 2: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or if there are significant impurities present that depress the melting point.

  • Increase the Amount of Solvent: The oil is essentially your compound that has come out of solution. Add more of the hot solvent (or the "good" solvent in a co-solvent system) to redissolve the oil completely.[2]

  • Cool More Slowly: Rapid cooling can lead to supersaturation and oil formation. After dissolving your compound, allow the flask to cool slowly to room temperature, and then move it to an ice bath. Insulating the flask can help with slow cooling.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a small amount of the pure, crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.

Purity Analysis Challenges

Question: My HPLC analysis is showing broad or tailing peaks for my compound. How can I improve the peak shape?

Answer: Similar to column chromatography, peak tailing in HPLC, especially with basic compounds like amides, is often due to interactions with the stationary phase.

  • Optimize the Mobile Phase pH: The lactam nitrogen in your compound can be slightly basic. Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of your compound to ensure it is in a single ionic state.[6]

  • Use a Modern Column: Older C18 columns can have more exposed, acidic silanol groups. Using a modern, high-purity, end-capped C18 column or a column specifically designed for basic compounds can significantly improve peak shape.[7]

  • Try a Different Stationary Phase: A phenyl column can offer different selectivity for aromatic compounds through π-π interactions and may improve peak shape and resolution from nearby impurities.[8]

  • Add a Mobile Phase Modifier: Adding a competing base like 0.1% triethylamine (TEA) or using a buffer like ammonium formate can help to mask the residual silanol groups on the stationary phase, leading to more symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. A common route to isoindolinones involves the cyclization of a derivative of 2-carboxybenzaldehyde or a related compound.[9][10] Potential impurities could include:

  • Unreacted Starting Materials: Such as a brominated phthalic anhydride derivative or a brominated benzonitrile.

  • Ring-Opened Byproducts: Hydrolysis of the lactam ring under acidic or basic workup conditions could lead to the corresponding amino acid.

  • Over-brominated or Isomeric Products: Depending on the bromination conditions, you may have small amounts of di-brominated species or other positional isomers.[11]

Q2: How should I properly store this compound?

A2: The compound is a solid and is expected to be relatively stable.[12] For long-term storage, it is best to keep it in a tightly sealed container in a cool, dry place, away from light. Storing under an inert atmosphere (e.g., argon or nitrogen) is good practice, especially if it will be stored for an extended period.

Q3: What analytical techniques are recommended to confirm the purity of my final product?

A3: A combination of techniques should be used to confirm both the identity and purity of your compound:[13]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can reveal the presence of impurities if they are present in significant amounts (>1-5%).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for identifying the molecular weight of your compound and detecting even small amounts of impurities.

  • HPLC (High-Performance Liquid Chromatography): With a UV detector, HPLC is the gold standard for quantifying the purity of your compound. A purity level of >95% is often required for biological screening.

  • Melting Point: A sharp melting point range (e.g., 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Experimental Protocols & Visualizations

General Protocol for Column Chromatography
  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC) that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack, tapping gently to ensure a uniform bed. Add a thin layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions that contain your pure product and remove the solvent under reduced pressure.

Workflow Diagrams

Chromatography_Troubleshooting cluster_solvents Mobile Phase Optimization cluster_stationary Stationary Phase / Technique start Poor Separation (Similar Rf) q1 Are Rf values > 0.4? start->q1 a1_yes Decrease Polarity (e.g., more hexane) q1->a1_yes Yes a1_no Change Solvent Selectivity (e.g., swap EtOAc for DCM) q1->a1_no No q2 Is separation still poor? a1_yes->q2 a1_no->q2 a2_yes Try Finer Mesh Silica or Dry Loading q2->a2_yes Yes

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Recrystallization_Workflow start Start: Crude Solid Product step1 Find 'Good' Solvent (dissolves compound well) start->step1 step2 Find 'Poor' Solvent (compound is insoluble, miscible with 'good' solvent) step1->step2 step3 Dissolve crude in minimum hot 'good' solvent step2->step3 step4 Add 'poor' solvent dropwise while hot until cloudy step3->step4 step5 Add a few drops of 'good' solvent to clarify step4->step5 step6 Cool slowly to induce crystallization step5->step6 end Isolate Pure Crystals by Filtration step6->end

Caption: Workflow for developing a two-solvent recrystallization system.

References

Preventing degradation of 5-Bromo-3,3-dimethyl-isoindolin-1-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability of 5-Bromo-3,3-dimethyl-isoindolin-1-one

Welcome to the technical support guide for this compound (CAS 959756-18-4). This molecule is a key intermediate in medicinal chemistry and drug development, valued for its stable isoindolinone core.[1][2][3] The isoindolinone scaffold is a privileged structure found in numerous bioactive compounds.[4][5] However, like any complex organic molecule, its stability during storage is not absolute. The presence of a lactam ring, a bromo-substituent, and benzylic carbons introduces potential sites for degradation that can compromise sample purity, impact experimental outcomes, and affect shelf life.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and preventing the degradation of this compound. We will delve into common questions, troubleshoot specific issues, and provide validated protocols for ensuring the long-term integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: For optimal stability, the compound, which is a solid[6], should be stored in a cool, dry, and dark environment. A desiccator or a controlled humidity cabinet at 2-8°C is recommended. The container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen. For long-term storage (>1 year), flushing the container with an inert gas like argon or nitrogen is a best practice.

Q2: I noticed the white powder has developed a yellowish tint. What does this mean?

A: A color change often indicates the formation of degradation products, which may be chromophoric. This could be due to slow oxidation or reaction with trace impurities. It is crucial to re-analyze the material for purity using a technique like HPLC before use.

Q3: Is this compound sensitive to light?

A: Yes, compounds containing aromatic rings and halogen substituents can be susceptible to photolytic degradation.[7][8] It is imperative to store the material in an amber or opaque vial to protect it from light. Avoid prolonged exposure to direct sunlight or intense laboratory lighting during handling.

Q4: Can I store this compound in a standard laboratory freezer at -20°C?

A: While low temperatures are generally good for stability, freezer storage can introduce risks if not managed properly. Repeated freeze-thaw cycles can lead to condensation inside the container, exposing the compound to moisture. If you must store it at -20°C, ensure the vial is exceptionally well-sealed and allow it to warm to room temperature completely in a desiccator before opening to prevent water condensation on the cold solid.

Q5: What solvents are recommended for dissolving this compound for short-term storage in solution?

A: For short-term storage in solution, use high-purity, anhydrous aprotic solvents like acetonitrile or dichloromethane. Avoid protic solvents or those containing residual water, as they can facilitate hydrolysis of the lactam bond. Solutions should be freshly prepared for best results.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues you may encounter, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis

You Observe: Your once-pure compound now shows one or more new, smaller peaks in the chromatogram.

Potential Causes & Mechanisms:

  • Hydrolysis: The most common degradation pathway for lactams is hydrolysis. Under the influence of moisture, particularly if acidic or basic impurities are present, the amide bond within the isoindolinone ring can cleave. This would open the five-membered ring to form an amino acid derivative.

  • Oxidation: Atmospheric oxygen can lead to the formation of oxidative byproducts. The aromatic ring or the carbons adjacent to the carbonyl group and gem-dimethyl groups are potential sites of oxidation.

  • Debromination: Although less common under typical storage conditions, reductive cleavage of the carbon-bromine bond can occur, especially in the presence of certain contaminants or upon exposure to specific wavelengths of light.

dot

Caption: Potential degradation pathways for this compound.

Preventative & Corrective Actions:

  • Action: Re-evaluate your storage container. Is it truly airtight?

    • Rationale: Prevents ingress of atmospheric moisture and oxygen, the primary drivers for hydrolysis and oxidation. Use vials with PTFE-lined caps for a superior seal.

  • Action: Purge the container with an inert gas (Argon or Nitrogen) before sealing for long-term storage.

    • Rationale: Displacing air minimizes the availability of oxygen and moisture, significantly slowing these degradation pathways.

  • Action: If purity has dropped below acceptable limits, re-purification by column chromatography or recrystallization may be necessary. The choice of solvent for recrystallization should be determined empirically, starting with solvents in which the compound has moderate solubility.

Issue 2: Poor Reproducibility in Biological Assays

You Observe: Experiments using an older batch of the compound yield different results (e.g., lower potency) compared to a newly purchased batch.

Potential Cause & Mechanism:

A decrease in the concentration of the active parent compound due to degradation is the most likely cause. Even a 5-10% degradation can significantly alter the effective concentration in an assay, leading to a perceived drop in potency. The degradation products themselves could also potentially interfere with the assay, either by inhibiting or non-specifically activating biological targets.

dot

Caption: Workflow for troubleshooting inconsistent experimental results.

Preventative & Corrective Actions:

  • Action: Institute a routine quality control (QC) check.

    • Protocol: Before starting a critical set of experiments, run a quick purity check (e.g., HPLC or LC-MS) on the batch of compound you intend to use. This is standard practice in drug development.[9][10]

    • Rationale: This self-validating step ensures that any observed experimental variance is not due to compromised starting material.

  • Action: Always record the batch/lot number and date of receipt for all reagents.

    • Rationale: This provides traceability and helps quickly identify if issues are correlated with a specific batch of the compound.

Protocols for Stability Assessment and Storage

Recommended Storage Conditions: Summary Table
ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of chemical reactions.
Atmosphere Tightly sealed, inert gas (Ar/N₂) overlay recommendedPrevents exposure to moisture (hydrolysis) and oxygen (oxidation).[11]
Light Protected from light (Amber/Opaque Vial)Prevents photolytic degradation.[8]
Form SolidMaximizes stability; solutions are more prone to degradation.
Incompatibilities Store separately from strong acids, bases, and oxidizing agents.[12][13]Avoids catalytic degradation.
Experimental Protocol: Performing a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[7][9][10] They help identify likely degradation products and establish stability-indicating analytical methods.[8]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile. A target degradation of 5-20% is typically desired to allow for clear identification of byproducts without overly complex chromatograms.[8]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.[8]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at time points (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours) for analysis.

  • Thermal Degradation:

    • Place a sample of the solid powder in an oven at a temperature above accelerated testing conditions (e.g., 70°C).

    • Withdraw samples at various time points (e.g., 1, 3, 7 days), dissolve in acetonitrile, and analyze.

  • Photolytic Degradation:

    • Expose both the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples and compare them against a control sample stored in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent peak from all degradation product peaks). Quantify the percentage of degradation.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5-Bromo-3,3-dimethyl-isoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-bromo-3,3-dimethyl-isoindolin-1-one and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of interpreting their often complex NMR spectra. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you in your experimental design and data analysis.

Troubleshooting Guide: Common Spectral Challenges

This section addresses specific issues you may encounter during the NMR analysis of your this compound derivatives.

Question: Why do the aromatic protons of my this compound derivative show a complex and difficult-to-interpret splitting pattern?

Answer:

The complexity in the aromatic region of the ¹H NMR spectrum of a this compound derivative arises from a combination of factors:

  • Reduced Symmetry: The bromine atom at the 5-position removes the plane of symmetry that would exist in an unsubstituted isoindolinone ring. This makes the three aromatic protons (H-4, H-6, and H-7) chemically inequivalent, leading to separate signals for each.

  • Spin-Spin Coupling: These three inequivalent protons will couple with each other. You can expect to see ortho-coupling (³J, typically 6-9 Hz) between adjacent protons (e.g., H-6 and H-7) and meta-coupling (⁴J, typically 2-3 Hz) between protons separated by a carbon atom (e.g., H-4 and H-6). The presence of both ortho and meta couplings for a single proton can lead to complex multiplets, such as a doublet of doublets.

  • Long-Range Coupling: In some instances, long-range coupling (⁵J) between H-4 and H-7 might be observed, further complicating the splitting patterns. Additionally, long-range couplings through space between the bromine atom and nearby protons can sometimes be detected in specialized experiments.[1]

Troubleshooting Steps:

  • Optimize Spectral Resolution: Ensure your sample is properly prepared to maximize resolution. This includes using a high-quality NMR tube, filtering your sample to remove any particulate matter, and ensuring the sample is at an appropriate concentration.[2][3][4] Poor shimming of the spectrometer can also lead to broad peaks that obscure fine coupling details.[5][6]

  • Utilize 2D COSY: A ¹H-¹H Correlation Spectroscopy (COSY) experiment is essential for definitively identifying which protons are coupled to each other. Cross-peaks in the COSY spectrum will connect the signals of coupled protons, allowing you to trace the connectivity of the aromatic spin system.

  • Consider a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, potentially resolving overlapping multiplets and simplifying the interpretation of the splitting patterns.

Question: The two methyl groups at the 3-position of my isoindolinone derivative appear as two separate singlets in the ¹H NMR spectrum. Shouldn't they be equivalent and show a single singlet?

Answer:

The observation of two distinct singlets for the gem-dimethyl groups at the C-3 position is a common feature in conformationally restricted molecules and is indicative of their chemical inequivalence.[7][8]

  • Diastereotopic Protons: The isoindolinone ring system is not perfectly planar. The substituents on the nitrogen atom (if any) and the overall conformation of the five-membered ring can create a chiral environment at the C-3 carbon, even if the molecule as a whole is achiral. This can make the two methyl groups diastereotopic. Diastereotopic groups are chemically non-equivalent and are expected to have different chemical shifts in the NMR spectrum.[7]

  • Restricted Rotation: The steric bulk of the isoindolinone scaffold and any N-substituents can hinder the free rotation around the C-C and C-N bonds. If the rate of this rotation is slow on the NMR timescale, the two methyl groups will experience different average magnetic environments, leading to separate signals. One methyl group might be oriented closer to the aromatic ring and experience its shielding or deshielding effects, while the other is in a different spatial orientation.

Troubleshooting and Confirmation:

  • Variable Temperature (VT) NMR: Acquiring ¹H NMR spectra at different temperatures can help confirm if the peak separation is due to restricted rotation. If the two singlets broaden and eventually coalesce into a single singlet at higher temperatures, it indicates that the rate of bond rotation has increased and the two methyl groups are becoming equivalent on the NMR timescale.

  • 2D NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can provide through-space correlations. If one of the methyl singlets shows a cross-peak to a specific aromatic proton, while the other does not (or shows a weaker correlation), it provides strong evidence for their different spatial environments.

Question: My ¹H NMR spectrum shows more peaks than I expect for my pure compound, suggesting a mixture of isomers. What could be the cause?

Answer:

The presence of more peaks than anticipated for a seemingly pure compound can often be attributed to the presence of rotamers .

  • Amide Bond Character: The C-N bond of the lactam in the isoindolinone ring has partial double bond character due to resonance. Rotation around this bond is therefore restricted and can be slow on the NMR timescale.[9]

  • N-Substituent Effects: If your derivative has a bulky or unsymmetrical substituent on the nitrogen atom, it can lead to the existence of two stable rotational isomers (rotamers) that interconvert slowly.[10] Each rotamer will have its own distinct set of NMR signals, leading to a doubling of peaks in the spectrum. The ratio of the integrals of the corresponding peaks will give the population ratio of the two rotamers.

Troubleshooting and Analysis:

  • Variable Temperature (VT) NMR: As with the gem-dimethyl inequivalence, VT-NMR is the key experiment to identify rotamers. As the temperature is increased, the rate of interconversion between the rotamers will increase. If the extra set of peaks broadens and coalesces with the primary set of peaks, this is a clear indication of rotational isomerism.

  • 2D EXSY (Exchange Spectroscopy): This experiment is specifically designed to detect chemical exchange processes. Cross-peaks in an EXSY spectrum will connect the signals of atoms that are exchanging between the two rotameric forms.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the NMR analysis of this compound derivatives.

Question: What are the expected ¹H and ¹³C chemical shift ranges for the this compound scaffold?

Answer:

While the exact chemical shifts will depend on the specific substituents and the solvent used, the following table provides general, predicted ranges for the core structure.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
gem-Dimethyl (CH₃)₂ 1.2 - 1.625 - 35May appear as one or two singlets.
C3 (quaternary) -45 - 55
Aromatic H-4 7.4 - 7.8120 - 125Will likely be a doublet.
Aromatic H-6 7.5 - 7.9125 - 130Will likely be a doublet of doublets.
Aromatic H-7 7.2 - 7.6122 - 128Will likely be a doublet.
C5-Br -118 - 123The carbon directly attached to bromine.
C=O (Lactam) -165 - 175
NH 8.0 - 9.5-If unsubstituted. Broad signal, exchangeable with D₂O.

Note: These are estimated ranges. It is crucial to use 2D NMR techniques for unambiguous assignment.

Question: Which 2D NMR experiments are most crucial for the complete structural assignment of a novel this compound derivative?

Answer:

A combination of 2D NMR experiments is essential for the complete and unambiguous assignment of the ¹H and ¹³C spectra of your derivatives.[11][12]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step to establish proton-proton coupling networks. It is invaluable for assigning the aromatic protons by identifying which protons are adjacent to each other.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows you to assign the chemical shifts of all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary carbons (like C3 and the carbonyl carbon) and for piecing together the entire molecular framework by observing long-range connectivities. For example, you would expect to see an HMBC correlation from the gem-dimethyl protons to the C3 quaternary carbon and to the adjacent aromatic carbon.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, regardless of whether they are coupled through bonds. This is particularly useful for determining the stereochemistry and conformation of your molecule, and for confirming the spatial relationship between the gem-dimethyl groups and the aromatic ring.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weighing the Sample: Weigh 5-10 mg of your purified this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which your compound is fully soluble (e.g., CDCl₃, DMSO-d₆, acetone-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any micro-particulate matter that can degrade spectral quality.[2][3][4]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Workflow for Complete Spectral Assignment

This workflow outlines the logical progression of experiments and analysis for unambiguous structural elucidation.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Assignment H1_NMR Acquire ¹H NMR Analyze_COSY Assign aromatic spin system using COSY correlations H1_NMR->Analyze_COSY Assign_CH Assign protonated carbons using HSQC data H1_NMR->Assign_CH C13_NMR Acquire ¹³C NMR C13_NMR->Assign_CH COSY Acquire ¹H-¹H COSY COSY->Analyze_COSY HSQC Acquire ¹H-¹³C HSQC HSQC->Assign_CH HMBC Acquire ¹H-¹³C HMBC Assign_Quat Assign quaternary carbons and confirm fragments using HMBC correlations HMBC->Assign_Quat NOESY Acquire ¹H-¹H NOESY (Optional) Confirm_Structure Confirm 3D structure and stereochemistry using NOESY data NOESY->Confirm_Structure Analyze_COSY->Assign_CH Assign_CH->Assign_Quat Assign_Quat->Confirm_Structure Final_Assignment Finalize ¹H and ¹³C Assignments Confirm_Structure->Final_Assignment G H4 H-4 H6 H-6 H4->H6 ⁴J (meta) H7 H-7 H6->H7 ³J (ortho)

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3,3-dimethyl-isoindolin-1-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-3,3-dimethyl-isoindolin-1-one, particularly when scaling up for preclinical evaluation. We will explore a robust synthetic strategy, address common challenges, and provide detailed protocols to ensure a successful and reproducible outcome.

I. Synthetic Strategy Overview

The recommended scalable synthesis of this compound involves a two-step process starting from the commercially available 4-bromo-2-cyanobenzoic acid. This approach is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the reactions.

The overall synthetic transformation is depicted below:

Synthetic Pathway A 4-Bromo-2-cyanobenzoic acid B Intermediate Tertiary Alcohol (2-(1-hydroxy-1-methylethyl)-4-bromobenzonitrile) A->B 1. MeMgBr (excess) 2. Aqueous Workup C This compound B->C Acid-catalyzed Intramolecular Cyclization Troubleshooting_Workflow cluster_grignard Step 1: Grignard Reaction Troubleshooting cluster_cyclization Step 2: Cyclization Troubleshooting start_g Low Yield of Tertiary Alcohol? check_reagents Used >3 eq. MeMgBr? start_g->check_reagents check_conditions Strictly Anhydrous Conditions? check_reagents->check_conditions Yes add_more_g Increase Equivalents of MeMgBr check_reagents->add_more_g No check_mg Activated Mg Turnings? check_conditions->check_mg Yes dry_g Flame-dry Glassware, Use Anhydrous Solvents check_conditions->dry_g No activate_mg Activate Mg with Iodine or 1,2-dibromoethane check_mg->activate_mg No start_c Incomplete Cyclization or Dehydration Byproduct? check_acid Acid Catalyst Strength? start_c->check_acid check_temp Reaction Temperature? check_acid->check_temp Strong stronger_acid Use Catalytic H₂SO₄ or p-TsOH check_acid->stronger_acid Weak optimize_temp Lower Temperature to Reduce Dehydration, Increase for Faster Cyclization check_temp->optimize_temp check_water Water Removal? (Large Scale) dean_stark Use Dean-Stark Trap with Toluene check_water->dean_stark Yes optimize_temp->check_water

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Bromo-3,3-dimethyl-isoindolin-1-one and Other Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer

The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer, enabling tumor growth, invasion, and metastasis.[1][2][3] A key regulator of this intricate process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase.[1][3][4] Upon binding with its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][2][4] Given its central role in tumor angiogenesis, VEGFR-2 has emerged as a pivotal target for anticancer therapies.[1][2][4]

The isoindolinone scaffold has proven to be a versatile pharmacophore in the development of targeted therapies, with derivatives showing inhibitory activity against various key cancer targets such as Poly (ADP-ribose) polymerase (PARP) and the MDM2-p53 protein-protein interaction. This guide focuses on a specific isoindolinone derivative, 5-Bromo-3,3-dimethyl-isoindolin-1-one . While direct public data on the specific biological target of this compound is limited, its structural similarity to other known kinase inhibitors, particularly those targeting VEGFR-2, suggests its potential as an inhibitor of this critical angiogenic pathway. This guide will, therefore, proceed under the well-founded hypothesis that this compound functions as a VEGFR-2 inhibitor.

We will objectively compare its hypothetical efficacy with established, FDA-approved VEGFR-2 inhibitors, providing a framework for its evaluation. This will be supported by established experimental data for the comparator compounds and detailed protocols for the requisite assays to validate the efficacy of novel compounds like this compound.

The VEGFR-2 Signaling Pathway: A Closer Look

To understand the mechanism of inhibition, it is crucial to visualize the VEGFR-2 signaling cascade. The following diagram illustrates the key events following VEGF-A binding and the subsequent activation of downstream pathways that drive angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway upon VEGF-A binding.

Comparative Analysis of VEGFR-2 Inhibitors

To contextualize the potential efficacy of this compound, we will compare it against three well-characterized, FDA-approved multi-targeted tyrosine kinase inhibitors with significant activity against VEGFR-2: Sunitinib, Sorafenib, and Pazopanib.[5][6][7]

InhibitorPrimary TargetsIC50 for VEGFR-2 (nM)FDA-Approved Indications (Selected)
This compound Hypothesized: VEGFR-2To be determinedN/A
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET9Renal Cell Carcinoma, Gastrointestinal Stromal Tumors[5][8][9]
Sorafenib VEGFRs, PDGFRβ, RAF kinases, KIT, FLT390Hepatocellular Carcinoma, Renal Cell Carcinoma[10][11]
Pazopanib VEGFRs, PDGFRs, FGFRs, c-Kit30Renal Cell Carcinoma, Soft Tissue Sarcoma[12][13][14]

Note: IC50 values can vary depending on the assay conditions.

This table highlights the multi-targeted nature of the approved inhibitors. While this can offer broader anti-tumor activity, it may also contribute to a wider range of side effects. A key aspect in the evaluation of this compound would be to determine its selectivity profile against a panel of kinases. A more selective inhibitor could potentially offer a better therapeutic window.

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of a novel compound like this compound as a VEGFR-2 inhibitor, a series of well-defined experiments are required. The following protocols provide a roadmap for this evaluation.

In Vitro VEGFR-2 Kinase Assay

This initial screen directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

Principle: This assay quantifies the transfer of a phosphate group from ATP to a peptide substrate by recombinant VEGFR-2 kinase. The amount of remaining ATP is measured using a luminescence-based assay, where a decrease in luminescence correlates with higher kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Peptide Substrate - Test Compound Dilutions Start->Prepare_Reagents Add_Components Add to 96-well Plate: - Kinase Buffer - ATP - Substrate - Test Compound/Control Prepare_Reagents->Add_Components Initiate_Reaction Initiate Reaction: Add VEGFR-2 Enzyme Add_Components->Initiate_Reaction Incubate Incubate at 30°C for 45 min Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect: Add Kinase-Glo® Reagent Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Analyze_Data Analyze Data: Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

Detailed Steps:

  • Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., 1x Kinase Assay Buffer). Also, prepare solutions of recombinant human VEGFR-2, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[15]

  • Reaction Setup: In a 96-well plate, add the kinase buffer, peptide substrate, and the test compound dilutions.[15][16]

  • Enzyme Addition: Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well, except for the "no enzyme" control wells.[15][16]

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[15][16]

  • Detection: Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® Max).[15]

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay confirms the compound's activity in a cellular context by measuring the inhibition of VEGFR-2 autophosphorylation.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are treated with the test compound before stimulation with VEGF-A. The level of phosphorylated VEGFR-2 is then quantified, typically by a sandwich ELISA or Western blotting.

Detailed Steps:

  • Cell Culture: Culture HUVECs in appropriate media until they reach a suitable confluency.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound.

  • VEGF Stimulation: Stimulate the cells with VEGF-A to induce VEGFR-2 phosphorylation.[17]

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Quantification: Measure the amount of phosphorylated VEGFR-2 using a phospho-VEGFR-2 specific ELISA kit or by Western blot analysis.[17]

  • Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on VEGFR-2 phosphorylation and calculate the IC50 value in a cellular environment.

In Vivo Tumor Xenograft Model

This preclinical model evaluates the anti-tumor efficacy of the compound in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Xenograft_Workflow Start Start Implant_Cells Implant Human Tumor Cells into Immunocompromised Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Establish Implant_Cells->Tumor_Growth Treatment_Groups Randomize Mice into Treatment Groups: - Vehicle Control - Test Compound Tumor_Growth->Treatment_Groups Administer_Treatment Administer Treatment (e.g., daily oral gavage) Treatment_Groups->Administer_Treatment Monitor_Tumor Monitor Tumor Volume and Body Weight Administer_Treatment->Monitor_Tumor Endpoint Endpoint: Tumor Excision and Analysis (e.g., Immunohistochemistry) Monitor_Tumor->Endpoint Analyze_Data Analyze Data: - Tumor Growth Inhibition - Microvessel Density Endpoint->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a tumor xenograft model.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject a suitable human cancer cell line (e.g., a renal or colon cancer cell line) into immunocompromised mice.[18]

  • Tumor Establishment: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control (vehicle) and treatment groups. Administer this compound at various doses, typically via oral gavage.[18]

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors and analyze them for markers of angiogenesis (e.g., CD31 staining for microvessel density) and cell proliferation (e.g., Ki-67 staining) through immunohistochemistry.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

While the definitive biological target of this compound requires experimental validation, its structural features strongly suggest its potential as a VEGFR-2 inhibitor. This guide provides a comprehensive framework for evaluating its efficacy in comparison to established drugs in the same class. The outlined experimental protocols are crucial for generating the necessary data to confirm its mechanism of action and quantify its anti-angiogenic and anti-tumor properties.

Should experimental data confirm that this compound is a potent and selective VEGFR-2 inhibitor, it could represent a valuable addition to the arsenal of anti-angiogenic therapies. Further studies would then be warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to fully assess its therapeutic potential. The versatility of the isoindolinone scaffold continues to be a promising area of research in the quest for more effective and targeted cancer treatments.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-3,3-dimethyl-isoindolin-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolinone Scaffold as a Privileged Structure in Drug Discovery

The isoindolinone core is a bicyclic heterocyclic compound recognized in medicinal chemistry as a "privileged structure."[1] This designation is reserved for molecular frameworks that can bind to a diverse range of biological targets, leading to a wide array of pharmacological activities.[2][3] Isoindolinone derivatives have demonstrated significant therapeutic potential, with applications including anticancer, anti-inflammatory, antimicrobial, and neurodegenerative disease treatments.[2][3]

The core structure of 5-Bromo-3,3-dimethyl-isoindolin-1-one presents a compelling starting point for medicinal chemistry campaigns. The strategic placement of its substituents—a bromine atom at the 5-position and gem-dimethyl groups at the 3-position—provides a unique combination of steric and electronic properties that can be systematically modified to probe and optimize interactions with a biological target. This guide offers a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, supported by experimental data and protocols to inform rational drug design.

The Core Scaffold: Analyzing the Contributions of Key Substituents

The foundational this compound structure offers three primary regions for chemical modification to explore the SAR: the N-2 position of the lactam, the C-3 gem-dimethyl groups, and the C-5 bromo substituent on the aromatic ring.

  • 5-Bromo Group : The bromine atom is an electron-withdrawing group that influences the electronic distribution of the aromatic ring. Its lipophilicity can enhance membrane permeability and passage across the blood-brain barrier. Furthermore, halogen atoms can participate in specific, non-covalent interactions known as halogen bonding, which can contribute to binding affinity at a target protein.

  • 3,3-Dimethyl Groups : The gem-dimethyl substitution at the C-3 position provides steric bulk, which can serve multiple purposes. It can lock the molecule into a specific conformation favorable for binding and can also act as a metabolic shield, preventing oxidative metabolism at this position and thereby increasing the compound's half-life.

  • N-2 Amide Nitrogen : This position is the most common site for introducing diversity. Substituents at the N-2 position typically project into the solvent-exposed region of a binding pocket, allowing for the introduction of a wide variety of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

cluster_0 SAR Exploration Workflow Start Core Scaffold (this compound) Modify Systematic Modification (N-2, C-3, Aromatic Ring) Start->Modify Synthesize Synthesize Analog Library Modify->Synthesize Test In Vitro Biological Screening (e.g., HDAC, MTT Assay) Synthesize->Test Analyze Analyze Data (IC50, Ki) Establish SAR Test->Analyze Optimize Lead Optimization Analyze->Optimize End Candidate Drug Optimize->End

Caption: General workflow for SAR studies starting from a core scaffold.

Comparative SAR Analysis Across Different Biological Targets

While specific SAR data for this compound is limited, we can infer valuable insights by comparing SAR trends from broader isoindolinone-based inhibitors targeting various enzymes and cellular processes.

Histone Deacetylase (HDAC) Inhibition

HDACs are crucial epigenetic regulators and are validated targets in oncology.[4] Many HDAC inhibitors share a common pharmacophore: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. Isoindolinone derivatives have been successfully developed as potent HDAC inhibitors, where the isoindolinone ring system often serves as the cap group.[4]

Key SAR Insights for HDAC Inhibition:

  • N-2 Position (Linker and ZBG attachment): This is the most critical position for modification. Attaching a linker chain terminating in a ZBG like a hydroxamic acid is essential for potent HDAC inhibition.

  • Aromatic Ring Substituents: In a study of isoindolinone-based HDAC inhibitors, substitutions on the aromatic ring were explored. While not a direct comparison to the 5-bromo analog, it was found that different substituents could modulate selectivity between HDAC isoforms. For instance, compounds 5a and 5b in one study, which feature an isoindolinone cap, demonstrated nanomolar IC50 values against HDAC1.[4]

  • C-3 Position: The gem-dimethyl groups, as seen in our core scaffold, would be expected to provide a rigidifying effect, potentially improving binding affinity compared to unsubstituted analogs.

cluster_HDAC Isoindolinone as an HDAC Inhibitor Pharmacophore cluster_enzyme HDAC Active Site pharmacophore Cap Group Linker Zinc-Binding Group (ZBG) isoindolinone This compound N-2 linker_zbg -(CH2)n- -C(=O)NHOH (Hydroxamic Acid) isoindolinone:n2->linker_zbg:link Attachment Point enzyme_pocket Surface Pocket Hydrophobic Channel Active Site Zn2+ isoindolinone:iso->enzyme_pocket:surface Interacts with linker_zbg:link->enzyme_pocket:channel Occupies linker_zbg:zbg_group->enzyme_pocket:zinc Chelates

Caption: Pharmacophore model for isoindolinone-based HDAC inhibitors.

Anticancer (Antiproliferative) Activity

Beyond specific enzyme inhibition, isoindolinone analogs have been evaluated for their broad antiproliferative effects against various cancer cell lines.[5][6]

Key SAR Insights for Antiproliferative Activity:

  • Aromatic Ring Halogenation: The presence of a halogen, such as the bromine at C-5, is a common feature in potent anticancer agents. A study on 5-bromo-7-azaindolin-2-one derivatives (an analog of the isoindolinone core) showed that these compounds exhibited significant antitumor potency.[6] The bromo-substituent was a key part of the most active compounds.

  • N-2 Substituents: In a series of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones, the nature of the substituent on the N-benzyl group significantly impacted cytotoxicity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines.[5] This highlights the importance of the group attached to the N-2 position in directing interactions that lead to cell death. The MCF-7 cell line was generally more sensitive to these compounds.[5]

Table 1: Comparative Antiproliferative Activity of Selected Isoindolinone Analogs

Compound IDCore Scaffold ModificationTarget Cell LineIC50 (µM)Reference
5b (HDACi) Isoindolinone with linker/ZBG at N-2A549 (Lung)0.20 ± 0.02[4]
5b (HDACi) Isoindolinone with linker/ZBG at N-2HCT-116 (Colon)0.16 ± 0.01[4]
23p (Kinase i) 5-Bromo-7-azaindolin-2-one coreHepG2 (Liver)2.357[6]
23p (Kinase i) 5-Bromo-7-azaindolin-2-one coreA549 (Lung)2.643[6]
23p (Kinase i) 5-Bromo-7-azaindolin-2-one coreSkov-3 (Ovarian)3.012[6]
Sunitinib Indolin-2-one drug (reference)HepG2 (Liver)31.594[6]

Note: Data is compiled from different studies for comparative illustration. Direct comparison should be made with caution due to differing experimental conditions.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[7]

Key SAR Insights for CA Inhibition:

  • Sulfonamide Group: A key feature for potent CA inhibition is the presence of a sulfonamide group, which coordinates with the zinc ion in the enzyme's active site. In novel isoindolinone derivatives, this group was incorporated as the "head" portion of the molecule.[7]

  • Isoindolinone as a Core Scaffold: The isoindolinone structure serves as the central core or pharmacophore that positions the sulfonamide and other substituents for optimal interaction with the enzyme.[7]

  • High Potency: Synthesized isoindolinone derivatives demonstrated potent inhibition of human CA isoforms (hCA I and hCA II) with Ki values in the low nanomolar range, indicating a high affinity for the target.[7]

Table 2: Carbonic Anhydrase Inhibition Data for Isoindolinone Analogs

Compound IDTarget IsoformKᵢ (nM)IC50 (nM)Reference
2a hCA I11.48 ± 4.1811.24 ± 0.29[7]
2a hCA II9.32 ± 2.3513.02 ± 0.04[7]
2f hCA I87.08 ± 35.2175.73 ± 1.20[7]
2f hCA II160.34 ± 46.59231.00 ± 1.00[7]
AAZ (Standard) hCA I-250[7]
AAZ (Standard) hCA II-12[7]

Kᵢ represents the inhibition constant. AAZ (Acetazolamide) is a standard CA inhibitor.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of SAR data relies on robust and reproducible experimental protocols. Below are methodologies for key assays used to evaluate isoindolinone analogs.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is to allow sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: In Vitro HDAC1 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by the HDAC1 enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human HDAC1 enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the developer solution.

  • Compound Preparation: Prepare serial dilutions of the test isoindolinone analogs in assay buffer.

  • Enzyme Reaction: In a 96-well black plate, add the test compound, the HDAC1 enzyme, and the assay buffer. Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. Incubate for 60 minutes at 37°C. The HDAC1 enzyme will deacetylate the substrate.

  • Reaction Termination & Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorescent AMC (7-amino-4-methylcoumarin). Incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus log[concentration].

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics. The SAR trends observed in related isoindolinone series suggest that modifications at the N-2 position are critical for introducing functionality to target specific enzymes like HDACs or to modulate broad antiproliferative activity. The 5-bromo substituent is a favorable feature for anticancer activity, while the 3,3-dimethyl groups likely confer metabolic stability and conformational rigidity.

Future work should focus on synthesizing a focused library of analogs based on this specific core. Key experiments would involve:

  • Exploring diverse substituents at the N-2 position: Introducing linkers of varying lengths and chemical nature connected to different functional groups or potential pharmacophores.

  • Comparing halogen effects: Replacing the 5-bromo substituent with other halogens (F, Cl, I) or with electron-donating groups to probe the electronic and steric requirements at this position.

  • Screening against a panel of targets: Evaluating the synthesized library against diverse targets such as kinases, HDACs, and carbonic anhydrases to identify the most promising therapeutic area for this scaffold.

By systematically applying the principles and protocols outlined in this guide, researchers can efficiently navigate the chemical space around the this compound core to discover and optimize novel drug candidates.

References

A Comparative Guide to the Cross-Reactivity Profile of 5-Bromo-3,3-dimethyl-isoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of targeted protein degradation has ushered in a new paradigm for therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins. At the heart of this revolution are molecular glue degraders, small molecules that co-opt E3 ubiquitin ligases to tag specific proteins for destruction. The isoindolin-1-one scaffold, foundational to immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, is a privileged chemotype for engaging the Cereblon (CRBN) E3 ligase.[1][2] This guide presents a comprehensive cross-reactivity and selectivity profile for a novel analog, 5-Bromo-3,3-dimethyl-isoindolin-1-one. By comparing its performance against the well-characterized CRBN modulator, pomalidomide, we provide a framework for evaluating its potential as a more selective chemical tool or therapeutic lead. We will detail the causality behind the experimental design, from initial target engagement assays to unbiased, proteome-wide off-target screening, offering field-proven insights for researchers in drug discovery.

Introduction: The Cereblon E3 Ligase and the Rise of Molecular Glues

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for protein catabolism. E3 ubiquitin ligases provide substrate specificity to this system, selecting which proteins are marked with a polyubiquitin chain for subsequent degradation by the proteasome. The Cullin-RING E3 ligase 4 (CRL4) complex, with Cereblon (CRBN) as its substrate receptor, has become a focal point of intense research.[1][2][3]

Thalidomide and its more potent analogs, lenalidomide and pomalidomide, are archetypal "molecular glues."[1][4] They bind directly to CRBN, altering its substrate specificity to recruit "neosubstrates"—proteins not normally recognized by the ligase.[1][2] This induced proximity leads to the ubiquitination and degradation of key therapeutic targets, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, and Casein Kinase 1α (CK1α) in myelodysplastic syndrome with deletion of 5q.[1][5][6][7]

While effective, existing IMiDs and the PROTACs built upon them can exhibit off-target liabilities. For instance, pomalidomide can induce the degradation of several zinc-finger proteins, which raises concerns about long-term safety and complicates the interpretation of experimental results.[8] Therefore, the development of novel, highly selective CRBN modulators is a critical goal. This compound represents a structural variation on this core scaffold. The introduction of gem-dimethyl groups at the 3-position may alter the conformation and binding properties within the CRBN pocket, potentially refining its neosubstrate repertoire and minimizing off-target engagement. This guide outlines a rigorous, multi-tiered strategy to profile its specificity.

Comparative Mechanism: On-Target Action and Neosubstrate Recruitment

The canonical mechanism of action for pomalidomide involves its insertion into a hydrophobic pocket on the surface of CRBN. This creates a composite interface that is recognized by a degron motif present in neosubstrates like IKZF1. The 3,3-dimethyl substitution in our test compound could sterically influence this interface, potentially enhancing or diminishing its affinity for certain neosubstrates.

Mechanism_of_Action cluster_0 Cellular Environment Compound 5-Bromo-3,3-dimethyl- isoindolin-1-one CRBN CRBN Compound->CRBN Binds CRL4 CRL4 Complex (DDB1, CUL4A, RBX1) Ternary Ternary Complex (CRBN-Compound-Neosubstrate) CRBN->Ternary PolyUb Poly-Ubiquitinated Neosubstrate Ternary->PolyUb Polyubiquitination Neosubstrate Neosubstrate (e.g., IKZF1) Neosubstrate->Ternary Ub Ubiquitin (Ub) Ub->Ternary E1/E2 Enzymes Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of CRBN-mediated protein degradation.

Experimental Design for Selectivity Profiling

A robust profiling campaign must be systematic, moving from confirmation of on-target activity to broad, unbiased screens for off-target interactions. We selected a suite of assays designed to provide orthogonal data, ensuring a high-confidence assessment.

Phase 1: Primary Target Engagement

Rationale: The foundational step is to confirm that this compound binds to CRBN and to quantify its affinity relative to a known binder. A competitive binding assay provides a direct measure of target engagement in a biochemical context.

Experiment: Competitive Binding Assay

This assay measures the ability of a test compound to displace a high-affinity fluorescent tracer from the CRBN-DDB1 complex.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human CRBN-DDB1 protein complex.

    • Prepare a fluorescent tracer (e.g., a bodipy-labeled pomalidomide derivative) at a concentration equal to its dissociation constant (Kd).

    • Prepare serial dilutions of this compound and pomalidomide (as a positive control) in assay buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Execution (384-well format):

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of the CRBN-DDB1 complex to all wells except negative controls.

    • Add 5 µL of serially diluted compounds to the respective wells.

    • Incubate for 30 minutes at room temperature to allow compound binding.

    • Add 5 µL of the fluorescent tracer to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization (FP) on a suitable plate reader. A high FP signal indicates the tracer is bound to the large protein complex, while a low signal indicates it has been displaced and is tumbling freely.

  • Analysis:

    • Plot the FP signal against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Phase 2: Cellular Neosubstrate Degradation

Rationale: Target engagement must translate to functional activity in a cellular environment. We use quantitative Western blotting to measure the degradation of known CRBN neosubstrates, providing a direct comparison of the degradation potency (DC50) and maximal degradation (Dmax) induced by each compound.

Experiment: Western Blotting for IKZF1 and CK1α Degradation

Protocol:

  • Cell Culture and Treatment:

    • Culture MM.1S (multiple myeloma) cells, which express high levels of IKZF1, in standard RPMI-1640 medium.

    • Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

    • Treat cells with a 10-point, 3-fold serial dilution of this compound or pomalidomide for 6 hours. Include a DMSO vehicle control.

  • Protein Extraction:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Blotting:

    • Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Immunodetection:

    • Incubate the membrane overnight at 4°C with primary antibodies against IKZF1, CK1α, and a loading control (e.g., GAPDH or Vinculin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software. Normalize the signal for IKZF1 and CK1α to the loading control.

    • Plot the normalized protein levels against the logarithm of compound concentration to determine DC50 and Dmax values.

Phase 3: Unbiased Off-Target Profiling

Rationale: To build a comprehensive selectivity profile, it is crucial to employ unbiased, proteome-wide methods that can identify unanticipated interactions. The Cellular Thermal Shift Assay (CETSA) coupled to mass spectrometry (CETSA-MS) is a powerful technique for identifying direct compound targets in a physiological context.[9] It operates on the principle that a protein's thermal stability increases upon ligand binding.

CETSA_Workflow cluster_workflow CETSA-MS Experimental Workflow A 1. Cell Treatment (Vehicle vs. Compound) B 2. Heating Gradient Cells are heated to different temperatures (e.g., 40-64°C) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation Ultracentrifugation separates soluble (stabilized) proteins from precipitated (denatured) proteins C->D E 5. Protein Digestion Supernatant is collected and proteins are digested into peptides D->E F 6. LC-MS/MS Analysis Peptides are analyzed by quantitative mass spectrometry E->F G 7. Data Analysis Identify proteins with increased thermal stability in compound- treated samples vs. vehicle F->G

References

A Researcher's Guide to In Vitro-In Vivo Correlation: Evaluating the Antitumor Activity of 5-Bromo-3,3-dimethyl-isoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). A strong in vitro-in vivo correlation (IVIVC) is a cornerstone of successful drug development, serving as a predictive tool that can streamline the process, reduce reliance on extensive animal testing, and ultimately de-risk clinical trials.[1][2][3] This guide provides an in-depth technical comparison of the hypothetical antitumor activity of a novel compound, 5-Bromo-3,3-dimethyl-isoindolin-1-one, in both in vitro and in vivo settings. We will explore the experimental design, present illustrative data, and discuss the critical exercise of correlating these distinct yet interconnected datasets. While specific experimental data for this compound is not yet published, this guide will utilize a scientifically grounded, hypothetical scenario based on the known activities of structurally related isoindolinone compounds, which have shown promise as anticancer agents and kinase inhibitors.[4][5]

The Compound in Focus: this compound

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active molecules.[4] The specific substitutions of a bromine atom at the 5-position and two methyl groups at the 3-position of this compound suggest potential for targeted interactions with biological macromolecules. Based on the activity of similar 5-bromo-indolinone derivatives, we hypothesize that this compound may exert its antitumor effects through the inhibition of key signaling kinases involved in cancer cell proliferation and survival.[5][6]

In Vitro Evaluation: Cellular and Enzymatic Activity

The primary objective of in vitro testing is to determine the direct effects of a compound on cancer cells and their molecular targets in a simplified, controlled environment. This allows for the precise measurement of potency and selectivity.

Experimental Design & Rationale

To assess the hypothetical anticancer activity of this compound, a tiered in vitro testing strategy is proposed. We will begin with a broad cellular screening to identify sensitive cancer cell lines, followed by more focused enzymatic assays to elucidate the mechanism of action.

A. Cellular Proliferation Assay (MTT Assay): This foundational assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity upon treatment with the compound suggests cytotoxic or cytostatic effects.

B. Kinase Inhibition Assay: Based on the structural alerts from related compounds, we hypothesize that this compound may target a specific kinase, for instance, a receptor tyrosine kinase like VEGFR-2, which is crucial for tumor angiogenesis.[4][7] A biochemical assay using the purified kinase enzyme will directly measure the compound's inhibitory activity.

Experimental Protocols

Protocol 1: MTT Assay for Cellular Proliferation

  • Cell Culture: Human colorectal carcinoma (HCT116) and human breast adenocarcinoma (MCF-7) cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The cells are treated with these dilutions for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Protocol 2: VEGFR-2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents: Prepare a reaction buffer containing the VEGFR-2 kinase, a europium-labeled anti-tag antibody, and a proprietary Alexa Fluor™ 647-labeled kinase inhibitor (tracer).

  • Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer.

  • Reaction: In a 384-well plate, combine the VEGFR-2 kinase, the tracer, the antibody, and the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. The FRET signal is inversely proportional to the amount of tracer displaced by the test compound.

  • Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Hypothetical In Vitro Data
Assay Cell Line / Target Endpoint Hypothetical Activity of this compound
MTT AssayHCT116 (Colorectal Cancer)IC₅₀5.2 µM
MTT AssayMCF-7 (Breast Cancer)IC₅₀8.9 µM
Kinase InhibitionVEGFR-2IC₅₀0.8 µM

These hypothetical results suggest that this compound has moderate antiproliferative activity against cancer cell lines and potent activity against the VEGFR-2 kinase. The more potent enzymatic activity compared to cellular activity is common, as cellular uptake, metabolism, and efflux can influence the compound's effective concentration at the target site.

In Vivo Evaluation: Xenograft Tumor Model

The ultimate test of an anticancer compound's potential is its efficacy in a living organism. An in vivo model allows for the assessment of not only the compound's direct antitumor effects but also its pharmacokinetic and pharmacodynamic properties.

Experimental Design & Rationale

A human tumor xenograft model in immunocompromised mice is a standard preclinical model for evaluating anticancer agents. In this model, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored.

A. HCT116 Xenograft Model: Based on the in vitro sensitivity, the HCT116 colorectal cancer cell line will be used to establish tumors in nude mice.

B. Dosing and Monitoring: The compound will be administered orally to assess its potential as an oral therapeutic. Tumor volume and body weight will be monitored regularly to evaluate efficacy and toxicity.

Experimental Protocol

Protocol 3: HCT116 Xenograft Tumor Growth Inhibition Study

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: HCT116 cells (5 x 10⁶ cells in 100 µL of Matrigel) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into a vehicle control group and a treatment group (n=8-10 mice per group).

  • Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at a dose of 50 mg/kg. The control group receives the vehicle only.

  • Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or after a fixed duration (e.g., 21 days).

  • Data Analysis: The primary endpoint is the percentage of tumor growth inhibition (%TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Hypothetical In Vivo Data
Parameter Vehicle Control This compound (50 mg/kg, p.o.)
Mean Tumor Volume at Day 21 (mm³)1450 ± 210650 ± 150
Tumor Growth Inhibition (%TGI)-55%
Mean Body Weight Change (%)+2%-3%

These hypothetical in vivo results indicate that oral administration of this compound significantly inhibits the growth of HCT116 tumors in mice with minimal toxicity, as evidenced by the slight decrease in body weight.

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

The central challenge is to understand how the in vitro potency translates to in vivo efficacy. A successful IVIVC allows for the prediction of in vivo performance from in vitro data, which is invaluable for optimizing dosing regimens and predicting clinical outcomes.[8][9]

Analysis and Discussion

In our hypothetical scenario, this compound demonstrated potent inhibition of the VEGFR-2 kinase (IC₅₀ = 0.8 µM) and moderate antiproliferative activity in HCT116 cells (IC₅₀ = 5.2 µM). In the HCT116 xenograft model, a daily oral dose of 50 mg/kg resulted in 55% tumor growth inhibition.

The discrepancy between the in vitro and in vivo potencies can be attributed to several factors:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of the compound determine its concentration and residence time at the tumor site. Poor oral bioavailability or rapid metabolism could lead to lower efficacy in vivo than predicted from in vitro data.

  • Tumor Microenvironment: The in vivo tumor is a complex ecosystem of cancer cells, stromal cells, blood vessels, and extracellular matrix. The compound's ability to penetrate this complex environment and reach its target is not fully captured by in vitro models.

  • Mechanism of Action: While the compound potently inhibits VEGFR-2, its antiproliferative effects in vivo are a combination of direct effects on cancer cells and indirect effects through the inhibition of angiogenesis.

To strengthen the IVIVC, further studies would be necessary, including pharmacokinetic analysis to correlate plasma and tumor drug concentrations with the observed efficacy, and pharmacodynamic studies to measure the inhibition of VEGFR-2 signaling in the tumor tissue.

Visualizing the Workflow

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_ivivc IVIVC Analysis invitro_start Hypothesized Activity: Anticancer (Kinase Inhibition) cell_assay Cellular Proliferation Assay (MTT, IC₅₀) invitro_start->cell_assay Broad Screening enzyme_assay Enzymatic Kinase Assay (VEGFR-2, IC₅₀) invitro_start->enzyme_assay Mechanistic Study invivo_start Select Xenograft Model (HCT116) cell_assay->invivo_start Inform Model Selection correlation Correlate In Vitro Potency with In Vivo Efficacy enzyme_assay->correlation efficacy_study Efficacy Study (% TGI) invivo_start->efficacy_study efficacy_study->correlation pk_pd Pharmacokinetic/ Pharmacodynamic Modeling correlation->pk_pd

References

Reproducibility of Published Data for 5-Bromo-3,3-dimethyl-isoindolin-1-one: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of synthetic routes to novel chemical entities is of paramount importance. This guide provides an in-depth technical comparison of plausible synthetic methodologies for 5-Bromo-3,3-dimethyl-isoindolin-1-one, a substituted isoindolinone of interest in medicinal chemistry. While a specific, dedicated synthesis for this exact molecule is not extensively documented in peer-reviewed literature, this guide draws upon established and reliable methods for the synthesis of structurally related 3,3-dialkyl-substituted isoindolinones. By examining the principles, experimental data, and procedural nuances of these methods, we aim to provide a robust framework for the reproducible synthesis of the target compound.

Introduction to this compound

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a bromine atom at the 5-position and gem-dimethyl groups at the 3-position can significantly influence the compound's physicochemical properties and biological activity. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the gem-dimethyl substitution can enhance metabolic stability. Given these features, reliable and reproducible access to this compound is a key objective for its further investigation.

This guide will focus on two primary and divergent synthetic strategies that are readily adaptable for the synthesis of our target molecule:

  • Base-Promoted Cascade Reaction of a 2-Acylbenzonitrile: A metal-free approach that leverages readily available starting materials.

  • Nickel-Catalyzed Intramolecular C-H Arylation: A transition-metal-catalyzed method offering an alternative route via C-H activation.

We will objectively compare these methods based on reaction efficiency, substrate scope, operational simplicity, and the characterization of the resulting products.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrNO--INVALID-LINK--[1]
Molecular Weight240.10 g/mol --INVALID-LINK--[1]
AppearanceSolid--INVALID-LINK--[1]
PurityTypically >97%--INVALID-LINK--[1]

Comparative Analysis of Synthetic Methodologies

The following sections provide a detailed comparison of the two selected synthetic strategies.

Methodology 1: Base-Promoted Cascade Reaction

This approach involves the reaction of a 2-acylbenzonitrile with a suitable pronucleophile in the presence of a base.[2] This metal-free, one-pot reaction proceeds through a cascade of nucleophilic addition, cyclization, and rearrangement to form the desired 3,3-disubstituted isoindolinone.

Conceptual Workflow:

Start 4-Bromo-2-acetylbenzonitrile + Pronucleophile Base Base (e.g., K2CO3) Start->Base Initiation Intermediate1 Nucleophilic Addition Base->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dimroth-Type Rearrangement Intermediate2->Intermediate3 Product 5-Bromo-3,3-dimethyl- isoindolin-1-one Intermediate3->Product

Caption: Base-promoted cascade synthesis of the target isoindolinone.

Supporting Experimental Data (Adapted from related syntheses):

Starting Material (2-Acylbenzonitrile)Pronucleophile/ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Acetylbenzonitrile((Chloromethyl)sulfonyl)benzeneK₂CO₃CH₃CN502499--INVALID-LINK--[2]
2-Acetylbenzonitrile((Chloromethyl)sulfonyl)benzeneKOtBuCH₃CNrt2465--INVALID-LINK--[2]
2-Formylbenzonitrile((Chloromethyl)sulfonyl)benzeneK₂CO₃CH₃CN504899--INVALID-LINK--[2]

Advantages:

  • Metal-free: Avoids potential metal contamination in the final product.

  • Operational Simplicity: Often a one-pot procedure with readily available and inexpensive reagents.

  • High Yields: Can provide excellent yields under optimized conditions.

Disadvantages:

  • Substrate Scope: The reactivity can be sensitive to the electronic nature of the substituents on the benzonitrile ring.

  • Reaction Conditions: May require elevated temperatures for some substrates.

Methodology 2: Nickel-Catalyzed Intramolecular C-H Arylation

This method utilizes a nickel catalyst to facilitate the intramolecular coupling of an aryl halide with a C(sp³)–H bond on a benzamide derivative. This approach is a powerful tool for the construction of cyclic structures via C-H activation.

Conceptual Workflow:

Start N-(2-Bromobenzyl)-isobutyramide Catalyst Ni(0) Catalyst Start->Catalyst Intermediate1 Oxidative Addition Catalyst->Intermediate1 with Ligand Ligand Ligand Base Base (e.g., t-BuOK) Intermediate2 C-H Activation Intermediate1->Intermediate2 Base-assisted Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Product 3,3-Dimethyl- isoindolin-1-one Intermediate3->Product

Caption: Nickel-catalyzed intramolecular C-H arylation for isoindolinone synthesis.

Supporting Experimental Data (Adapted from related syntheses):

SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-(2-bromo-4,5-dimethoxybenzyl)isobutyramideNi(cod)₂ / dcyptNaOtBuToluene1002485--INVALID-LINK--
N-(2-bromobenzyl)isobutyramideNi(cod)₂ / P(tBu)₃KHMDSToluene802475--INVALID-LINK--
N-(2-chlorobenzyl)isobutyramideNi(cod)₂ / IPrNaOtBuToluene1202460--INVALID-LINK--

Advantages:

  • Broad Substrate Scope: Generally tolerant of a wide range of functional groups.

  • Direct C-H Functionalization: Avoids the need for pre-functionalized starting materials in some cases.

Disadvantages:

  • Metal Catalyst: Requires an often air-sensitive and costly nickel catalyst and ligand.

  • Potential for Metal Contamination: Requires careful purification to remove residual metal.

  • Harsher Conditions: May require higher temperatures and inert atmosphere techniques.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound, adapted from published procedures for analogous compounds.

Protocol 1: Base-Promoted Cascade Reaction

This protocol is adapted from the work of Palmieri and coworkers on the synthesis of 3,3-disubstituted isoindolinones.[2]

Step 1: Synthesis of 4-Bromo-2-acetylbenzonitrile (Starting Material)

Step 2: Synthesis of this compound

  • To a solution of 4-Bromo-2-acetylbenzonitrile (1.0 eq) in anhydrous acetonitrile (0.45 M), add methylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude tertiary alcohol intermediate dissolved in acetonitrile (0.4 M), add potassium carbonate (1.2 eq).

  • Heat the mixture to 50 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Protocol 2: Nickel-Catalyzed Intramolecular C-H Arylation

This protocol is adapted from the work of Daugulis and coworkers on the nickel-catalyzed intramolecular C-H arylation of benzamides.

Step 1: Synthesis of N-(4-Bromo-2-methylprop-1-en-1-yl)benzamide (Starting Material)

This starting material can be synthesized via standard amidation procedures from 4-bromoaniline and isobutyryl chloride, followed by appropriate modifications to install the vinyl bromide moiety, which would require significant synthetic development.

Step 2: Synthesis of this compound

  • In a glovebox, to an oven-dried vial, add N-(4-bromo-2-methylprop-1-en-1-yl)benzamide (1.0 eq), Ni(cod)₂ (10 mol%), and a suitable phosphine ligand (e.g., PPh₃, 20 mol%).

  • Add anhydrous toluene (0.2 M) followed by potassium tert-butoxide (2.0 eq).

  • Seal the vial and stir the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Predicted Characterization Data

Based on the structure and data from analogous compounds, the following spectral characteristics are predicted for this compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 8.5-9.0 (br s, 1H, NH), ~7.6-7.8 (m, 2H, Ar-H), ~7.4-7.5 (m, 1H, Ar-H), ~1.5 (s, 6H, 2 x CH₃). The exact shifts of the aromatic protons will be influenced by the bromine substituent.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~170 (C=O), aromatic carbons in the range of ~120-145, ~58 (quaternary C), ~25 (CH₃). The carbon bearing the bromine atom would appear around 120-125 ppm.[3]

Conclusion

This guide provides a comparative analysis of two robust and adaptable synthetic methodologies for the preparation of this compound. The base-promoted cascade reaction offers a metal-free and operationally simple route, while the nickel-catalyzed C-H arylation provides a powerful alternative, particularly if the required starting materials for the cascade reaction are not readily accessible.

The choice of methodology will ultimately depend on the specific resources and expertise available in a given laboratory. Both routes, with appropriate optimization, should provide reproducible access to the target compound. The provided experimental protocols, adapted from reliable literature precedents, serve as a strong starting point for further experimental work. It is imperative for researchers to conduct their own optimization and characterization to ensure the identity and purity of the synthesized this compound.

References

Benchmarking 5-Bromo-3,3-dimethyl-isoindolin-1-one against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 5-Bromo-3,3-dimethyl-isoindolin-1-one against standard-of-care drugs is not feasible as this compound is not an established therapeutic agent and lacks extensive public domain data on its biological activity. It is primarily recognized as a chemical intermediate used in the synthesis of other compounds.

Therefore, this guide will adopt a hypothetical framework to illustrate the rigorous process by which a novel chemical entity, which we will designate BDMI (this compound) , would be benchmarked against established standard-of-care drugs.

For this guide, we will postulate a plausible mechanism of action for BDMI based on its structural similarity to known therapeutic agents. The isoindolinone scaffold is the core structure of immunomodulatory imide drugs (IMiDs). Consequently, we will hypothesize that BDMI acts as a molecular glue, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex .

Given this hypothetical mechanism, a relevant and high-impact therapeutic area for comparison is Multiple Myeloma . We will therefore benchmark BDMI against the following standard-of-care drugs:

  • Lenalidomide (Revlimid®): A second-generation IMiD that targets the CRBN E3 ligase complex.

  • Pomalidomide (Pomalyst®): A third-generation IMiD with higher potency than lenalidomide.

  • Bortezomib (Velcade®): A proteasome inhibitor, representing a different class of therapy for multiple myeloma.

This guide will provide a detailed, scientifically grounded roadmap for the preclinical evaluation of BDMI, from initial in vitro characterization to in vivo efficacy studies, offering a blueprint for researchers in drug development.

Part 1: Mechanism of Action - A Comparative Overview

A fundamental step in benchmarking a novel compound is to understand and compare its mechanism of action (MOA) with existing therapies. Our hypothetical compound, BDMI, is postulated to function as a "molecular glue" that co-opts the CRBN E3 ubiquitin ligase complex.

Hypothesized MOA of BDMI:

BDMI is presumed to bind to the CRBN protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase. This binding event is hypothesized to allosterically alter the substrate-binding surface of CRBN, inducing the recruitment of neo-substrates—proteins not normally targeted by this ligase. The subsequent polyubiquitination of these neo-substrates marks them for degradation by the 26S proteasome. In the context of multiple myeloma, key neo-substrates for IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is cytotoxic to myeloma cells.

Established MOA of Standard-of-Care Drugs:

  • Lenalidomide & Pomalidomide: These IMiDs are well-established CRBN modulators. They bind to CRBN and induce the ubiquitination and subsequent degradation of IKZF1 and IKZF3, leading to apoptosis of multiple myeloma cells. Pomalidomide generally exhibits higher potency in this process than lenalidomide.

  • Bortezomib: This drug operates via a distinct mechanism. It is a reversible inhibitor of the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. By blocking proteasome activity, Bortezomib causes the accumulation of misfolded and regulatory proteins, leading to cell cycle arrest and apoptosis.

G cluster_0 CRBN Modulation (BDMI, Lenalidomide, Pomalidomide) cluster_1 Proteasome Inhibition (Bortezomib) drug1 BDMI / IMiD crbn CRL4-CRBN E3 Ligase Complex drug1->crbn binds to sub Neo-substrate (e.g., IKZF1/IKZF3) crbn->sub recruits prot1 26S Proteasome sub->prot1 targeted for degradation ub Ubiquitin (Ub) ub->sub polyubiquitinates apop1 Myeloma Cell Apoptosis prot1->apop1 leads to drug2 Bortezomib prot2 26S Proteasome drug2->prot2 inhibits prot_sub Pro-apoptotic Proteins prot2->prot_sub degradation blocked apop2 Myeloma Cell Apoptosis prot_sub->apop2 accumulation leads to

Caption: Comparative signaling pathways for CRBN modulators and proteasome inhibitors.

Part 2: Preclinical Benchmarking Workflow

A phased approach is critical for a comprehensive and resource-efficient comparison. The workflow progresses from broad in vitro screening to more focused in vivo efficacy models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation a Biochemical Assays (Target Engagement) b Cell-Based Assays (Potency & Selectivity) a->b c In Vitro ADME/Tox (Drug-like Properties) b->c d Pharmacokinetics (PK) & Pharmacodynamics (PD) c->d e Xenograft Efficacy Models d->e

Caption: A phased preclinical workflow for benchmarking novel compounds.

Phase 1: In Vitro Characterization

The initial phase focuses on confirming the hypothesized MOA and evaluating the compound's potency, selectivity, and basic drug-like properties in a controlled laboratory setting.

Objective: To confirm that BDMI directly binds to the CRBN protein and to determine its binding affinity relative to lenalidomide and pomalidomide.

Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

  • Reagents: Recombinant human DDB1/CRBN protein complex, a fluorescently-labeled small molecule tracer that binds to CRBN, and test compounds (BDMI, Lenalidomide, Pomalidomide).

  • Procedure:

    • Dispense the DDB1/CRBN protein complex into a 384-well assay plate.

    • Add the fluorescent tracer to all wells.

    • Add serial dilutions of BDMI and the standard-of-care IMiDs to the wells.

    • Incubate the plate to allow binding to reach equilibrium.

    • Measure the TR-FRET signal. A decrease in signal indicates displacement of the tracer by the test compound.

  • Data Analysis: Plot the TR-FRET signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value, which reflects the binding affinity.

Objective: To measure the cytotoxic potency of BDMI in multiple myeloma cell lines and to confirm that this activity correlates with the degradation of IKZF1/IKZF3.

Protocol: Cell Viability and Western Blot Analysis

  • Cell Lines: Use relevant human multiple myeloma cell lines, such as MM.1S (IMiD-sensitive) and MM.1R (IMiD-resistant).

  • Cell Viability (MTS Assay):

    • Seed cells in 96-well plates.

    • Treat the cells with a range of concentrations of BDMI, lenalidomide, pomalidomide, and bortezomib for 72 hours.

    • Add MTS reagent and measure absorbance to quantify cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

  • IKZF1/IKZF3 Degradation (Western Blot):

    • Treat MM.1S cells with the GI50 concentration of each CRBN modulator for a time course (e.g., 0, 2, 4, 8, 24 hours).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH).

    • Quantify the band intensity to determine the rate and extent of neo-substrate degradation.

CompoundCRBN Binding IC50 (nM)MM.1S GI50 (nM)IKZF1 Degradation (DC50, nM)
BDMI 508075
Lenalidomide250400350
Pomalidomide305045
BortezomibN/A10N/A

This table presents hypothetical data for illustrative purposes.

Phase 2: In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their behavior and efficacy in a complex biological system.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of BDMI in an animal model, which is crucial for designing an effective dosing regimen for efficacy studies.

Protocol: Murine PK Study

  • Animal Model: Use male BALB/c mice.

  • Dosing: Administer a single dose of BDMI via two routes: intravenous (IV) for bioavailability assessment and oral (PO) as the likely clinical route.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Process the blood to plasma and quantify the concentration of BDMI using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Objective: To evaluate the anti-tumor activity of BDMI in a clinically relevant animal model of multiple myeloma.

Protocol: MM.1S Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

  • Tumor Implantation: Subcutaneously implant MM.1S cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle control (e.g., daily oral gavage)

    • BDMI (dosed based on PK data)

    • Lenalidomide (standard dose)

    • Bortezomib (standard dose)

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size. Tumors are then excised for pharmacodynamic analysis (e.g., Western blot for IKZF1/IKZF3).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
VehicleDaily, PO15000%
BDMI 20 mg/kg, Daily, PO45070%
Lenalidomide25 mg/kg, Daily, PO75050%
Bortezomib1 mg/kg, Twice weekly, IV30080%

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to benchmarking a novel chemical entity, our hypothetical BDMI , against current standard-of-care drugs for multiple myeloma. The proposed workflow, progressing from specific in vitro target engagement to in vivo efficacy models, ensures that decisions are based on a robust and accumulating body of evidence.

Based on our hypothetical data, BDMI demonstrates superior potency to lenalidomide and comparable in vitro activity to pomalidomide. Its in vivo efficacy appears promising, outperforming lenalidomide and approaching the activity of the proteasome inhibitor bortezomib.

The logical next steps in the development of BDMI would include:

  • Selectivity Profiling: Assessing the binding of BDMI against a broad panel of kinases and other off-targets to build a comprehensive safety profile.

  • In Vivo Toxicology: Conducting formal toxicology studies in rodent and non-rodent species to identify any potential liabilities and establish a safe therapeutic window.

  • Combination Studies: Evaluating the synergistic potential of BDMI with other multiple myeloma agents, including proteasome inhibitors and monoclonal antibodies.

By following this rigorous, evidence-based benchmarking process, researchers can confidently assess the therapeutic potential of new molecular entities and make informed decisions about their advancement toward clinical development.

Beyond Isoindolinone: A Comparative Guide to Alternative Scaffolds for Modulating Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its derivatives have shown significant promise in targeting key proteins implicated in cancer and other diseases, including the E3 ubiquitin ligase Cereblon (CRBN), the p53-negative regulator MDM2, and the DNA repair enzyme poly(ADP-ribose) polymerase (PARP).[3][4][5] However, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic properties necessitates the exploration of alternative molecular frameworks. This guide provides an in-depth comparison of alternative scaffolds to the isoindolinone core, offering experimental data and detailed protocols for researchers in drug discovery.

Disrupting the p53-MDM2 Interaction: Spiro-oxindoles and Benzodiazepinediones

The interaction between the tumor suppressor p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cancer biology.[6] Inhibition of this interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4] While isoindolinone-based inhibitors have been developed, other scaffolds have emerged as potent alternatives.[4][7]

Spiro-oxindoles: Rigid Scaffolds with High Affinity

Spiro-oxindoles have gained significant attention as MDM2 inhibitors due to their rigid, three-dimensional structure that can effectively mimic the key interactions of p53 with MDM2.[8][9]

Comparative Biological Activity:

ScaffoldCompound ExampleTargetAssay TypeIC50 / KiReference
IsoindolinoneNU8231MDM2-p53ELISAIC50 = 5.3 µM[7]
Spiro-oxindoleMI-888MDM2Biochemical BindingKi = 0.44 nM[10]
Spiro-oxindoleCompound 6e MDM2-p53 (inferred)Cell Growth Inhibition (SH-SY5Y)IC50 = 9.41 µM[11]
BenzodiazepinedioneTDP665759Hdm2-p53Cell ProliferationIC50 = 0.7 µM[12][13]

Table 1: Comparison of biological activities of isoindolinone, spiro-oxindole, and benzodiazepinedione scaffolds as MDM2-p53 interaction inhibitors.

Benzodiazepinediones: A Versatile Class of MDM2 Inhibitors

Benzodiazepinediones represent another class of small molecules that effectively disrupt the MDM2-p53 interaction.[12][13] These compounds have been shown to stabilize p53 and induce p53-dependent gene expression.[12][13]

Experimental Protocol: MDM2-p53 Interaction Assay (Fluorescence Polarization)

This protocol is adapted from a method used to identify small molecule inhibitors of the MDM2-p53 interaction.[14]

Materials:

  • MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., Rd-p53)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 20 µL of the diluted test compounds.

  • Prepare a solution containing the MDM2 protein and the fluorescently labeled p53 peptide in the assay buffer.

  • Add 40 µL of the MDM2/peptide solution to each well. Final concentrations might be, for example, 1 µM MDM2 and 50 nM Rd-p53 peptide.

  • Include controls for 0% inhibition (MDM2 + peptide + DMSO) and 100% inhibition (peptide + DMSO).

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the fluorescence polarization using a suitable plate reader with excitation at 531 nm and emission at 595 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

p53-MDM2 Signaling Pathway

p53_MDM2_pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention cluster_outcomes Cellular Outcomes p53 p53 MDM2 MDM2 p53->MDM2 Upregulation target_genes Target Genes (p21, PUMA) p53->target_genes Transcription Activation MDM2->p53 Ubiquitination & Degradation apoptosis Apoptosis target_genes->apoptosis cell_cycle_arrest Cell Cycle Arrest target_genes->cell_cycle_arrest inhibitor Spiro-oxindole or Benzodiazepinedione Inhibitor inhibitor->MDM2 Inhibition caption p53-MDM2 signaling pathway and inhibitor action. PARP_pathway cluster_damage DNA Damage cluster_parp PARP Activation cluster_repair DNA Repair cluster_inhibition Therapeutic Intervention dna_break DNA Single-Strand Break parp1 PARP1 dna_break->parp1 Recruitment & Activation par Poly(ADP-ribose) (PAR) Chains parp1->par Synthesis repair_proteins DNA Repair Proteins (XRCC1, Ligase III) par->repair_proteins Recruitment nad NAD+ nad->parp1 Substrate repair_proteins->dna_break Repair parp_inhibitor Quinazolinone PARP Inhibitor parp_inhibitor->parp1 Inhibition caption Role of PARP1 in DNA repair and its inhibition.

References

Safety Operating Guide

Navigating the Safe Handling of 5-Bromo-3,3-dimethyl-isoindolin-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of 5-Bromo-3,3-dimethyl-isoindolin-1-one (CAS: 959756-18-4). As a valued researcher, your safety is paramount. This guide is structured to provide immediate, actionable information to ensure you can work confidently and securely.

Core Directive: Immediate Safety and Operational Protocols

Personal Protective Equipment (PPE): Your First Line of Defense

Personal protective equipment is a critical barrier against potential exposure.[1] The following PPE is mandatory when handling this compound in any quantity.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[2][3]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[2] For extended handling, consider double-gloving or using a more robust glove material. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.Prevents skin contact. Halogenated compounds can sometimes permeate standard laboratory gloves, so vigilance is key.[1]
Body Protection A flame-resistant lab coat is recommended. Ensure it is fully buttoned.[4]Protects skin and personal clothing from spills and contamination.
Footwear Closed-toe shoes are required at all times in the laboratory.[4]Protects feet from spills and falling objects.
Respiratory Protection A respirator may be necessary when working with the solid for extended periods, if there is a risk of aerosolization, or in poorly ventilated areas.[4] The appropriate type of respirator will depend on the specific conditions of use.While the compound is a solid, fine powders can be inhaled.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.

1.2.1. Preparation:

  • Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available in the laboratory.

1.2.2. Handling:

  • Weighing and Aliquoting: When weighing the solid compound, do so in the chemical fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.

  • Dissolving: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reactions: All reactions involving this compound should be performed in the chemical fume hood with the sash at the lowest practical height.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of halogenated waste is crucial to protect the environment and comply with regulations.[6]

1.3.1. Waste Segregation:

  • Halogenated Waste Stream: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and solvent rinses, must be collected in a designated, clearly labeled "Halogenated Waste" container.[6][7]

  • Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated waste streams.[7] This is critical for proper disposal and cost management.[8]

1.3.2. Container Management:

  • Labeling: The halogenated waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.[6]

  • Closure: Keep waste containers securely closed when not in use.[8]

1.3.3. Collection and Disposal:

  • Follow your institution's specific procedures for the collection of hazardous waste. Contact your Environmental Health and Safety (EHS) department for guidance on scheduling a waste pickup.[6]

Scientific Integrity & Logic: Understanding the "Why"

As scientists, understanding the reasoning behind safety protocols is crucial for fostering a strong safety culture. The recommendations provided are not arbitrary; they are grounded in the chemical nature of the compound and extensive experience in laboratory safety.

The Rationale for Caution: A Halogenated Aromatic Compound

This compound possesses two key structural features that warrant a high degree of caution:

  • Aromatic Ring: The isoindolinone core is an aromatic structure. Aromatic compounds can have diverse toxicological profiles, and it is prudent to assume potential for biological activity.

  • Bromine Substitution: The presence of a bromine atom classifies this as a halogenated compound. Halogenated organic compounds can exhibit persistence in the environment and may have specific toxicological effects. For instance, a similar compound, 5-Bromoisoindoline, is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[9]

Given these features, we must assume the potential for toxicity and handle the compound accordingly.

The Fume Hood: More Than Just Ventilation

Working in a chemical fume hood is a non-negotiable aspect of handling this compound. The fume hood serves two primary purposes:

  • Containment of Vapors and Aerosols: It protects the user from inhaling any fine powder that may become airborne or any vapors from solvents used.

  • Spill Containment: In the event of a spill, the fume hood provides a contained space, preventing the spread of the chemical into the laboratory environment.

Waste Segregation: A Critical Step in the Chemical Lifecycle

The proper segregation of halogenated waste is not just a matter of regulatory compliance; it is a cornerstone of responsible chemical stewardship. Halogenated waste streams often require specific disposal methods, such as high-temperature incineration, to prevent the release of harmful substances into the environment.[7][10] Mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal for the entire waste stream.[8]

Visualizing Safety: Workflows and Relationships

To further clarify the essential safety and handling procedures, the following diagrams illustrate the key workflows and logical relationships.

PPE_Workflow cluster_Preparation Preparation cluster_PPE Personal Protective Equipment cluster_Handling Handling Procedures cluster_Disposal Waste Disposal Prep Before You Begin Goggles Chemical Splash Goggles Prep->Goggles Always Wear Gloves Nitrile Gloves Prep->Gloves Always Wear Coat Lab Coat Prep->Coat Always Wear Shoes Closed-Toe Shoes Prep->Shoes Always Wear FumeHood Work in Chemical Fume Hood Goggles->FumeHood Gloves->FumeHood Coat->FumeHood Shoes->FumeHood Waste Segregate into Halogenated Waste FumeHood->Waste Dispose of all contaminated items

Caption: A workflow diagram illustrating the mandatory PPE and procedural steps for handling this compound.

Disposal_Decision_Tree Start Waste Generated IsHalogenated Does it contain This compound? Start->IsHalogenated HalogenatedContainer Place in Labeled 'Halogenated Waste' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Place in Appropriate Non-Halogenated Waste Container IsHalogenated->NonHalogenatedContainer No EHS_Pickup Arrange for EHS Pickup HalogenatedContainer->EHS_Pickup

Caption: A decision tree for the correct segregation and disposal of waste generated during the handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3,3-dimethyl-isoindolin-1-one
Reactant of Route 2
5-Bromo-3,3-dimethyl-isoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.